molecular formula C19H15BN2O2 B582374 (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid CAS No. 1214723-26-8

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Cat. No.: B582374
CAS No.: 1214723-26-8
M. Wt: 314.151
InChI Key: YALVJUMJQAACQL-UHFFFAOYSA-N
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Description

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C19H15BN2O2 and its molecular weight is 314.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BN2O2/c23-20(24)15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALVJUMJQAACQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736811
Record name [3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214723-26-8
Record name [3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Protocol for (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. The protocol is designed for an audience with a background in synthetic organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a 1,2-disubstituted benzimidazole core linked to a phenylboronic acid moiety, makes it a versatile reagent for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide outlines a reliable two-step synthetic pathway to obtain this compound.

Synthetic Strategy

The synthesis of the target compound is proposed via a two-step sequence, starting from commercially available precursors. The first step involves the formation of the benzimidazole ring system to yield an aryl halide intermediate. The subsequent step is the conversion of the aryl halide to the corresponding boronic acid.

DOT Script of the Synthesis Workflow

Synthesis_Workflow Synthesis of (3-(1--Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Borylation A N-Phenyl-o-phenylenediamine C 2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole A->C NaHSO3, p-TsOH, DMF, 120 °C B 3-Bromobenzaldehyde B->C D 2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole F This compound D->F Pd(dppf)Cl2, KOAc, Dioxane, 80 °C; then H3O+ E Bis(pinacolato)diboron E->F

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole

This procedure details the condensation reaction to form the benzimidazole core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
N-Phenyl-o-phenylenediamine184.2410.01.84 g
3-Bromobenzaldehyde185.0210.01.85 g
Sodium bisulfite (NaHSO₃)104.0611.01.14 g
p-Toluenesulfonic acid (p-TsOH)172.201.0172 mg
N,N-Dimethylformamide (DMF)--50 mL

Procedure:

  • To a stirred solution of 3-bromobenzaldehyde (1.85 g, 10.0 mmol) in DMF (20 mL) in a round-bottom flask, add sodium bisulfite (1.14 g, 11.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-phenyl-o-phenylenediamine (1.84 g, 10.0 mmol) and p-toluenesulfonic acid (172 mg, 1.0 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.80 (m, 13H).

  • MS (ESI): m/z calculated for C₁₉H₁₃BrN₂ [M+H]⁺: 349.04, found: 349.0.

Step 2: Synthesis of this compound

This procedure describes the palladium-catalyzed Miyaura borylation of the aryl bromide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole349.245.01.75 g
Bis(pinacolato)diboron253.946.01.52 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.15110 mg
Potassium acetate (KOAc)98.1415.01.47 g
1,4-Dioxane (anhydrous)--40 mL
1 M Hydrochloric acid (HCl)--As needed

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.75 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and potassium acetate (1.47 g, 15.0 mmol).

  • Add anhydrous 1,4-dioxane (40 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

  • To the crude ester, add a mixture of tetrahydrofuran (THF, 30 mL) and 1 M HCl (15 mL).

  • Stir the mixture vigorously at room temperature for 4-6 hours to effect hydrolysis of the pinacol ester.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Expected Yield: 60-75%

Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₉H₁₅BN₂O₂

  • Molecular Weight: 314.15 g/mol

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Concluding Remarks

The described two-step protocol provides a clear and actionable pathway for the synthesis of this compound. The procedures are based on well-established chemical transformations and can be adapted by researchers for their specific needs. Careful execution of the experimental steps and appropriate purification techniques are crucial for obtaining the target compound in high purity and yield.

Physical and chemical properties of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a complex organic molecule that incorporates both a benzimidazole ring system and a phenylboronic acid moiety. These structural features suggest its potential utility in various chemical and pharmaceutical applications, including as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive agent.

Physicochemical Data

Quantitative data for the target compound is limited in publicly available literature. The following table summarizes known data for the compound and provides estimated values for key properties based on data from analogous compounds such as phenylboronic acid and various benzimidazole derivatives.

PropertyValueSource/Basis
Molecular Formula C₁₉H₁₅BN₂O₂[1]
Molecular Weight 314.15 g/mol [1]
CAS Number 1214723-26-8[1]
Appearance White to off-white solid (predicted)General appearance of boronic acids
Melting Point >200 °C (estimated)Based on melting points of similar 2-phenyl-1H-benzimidazole derivatives which are often above 290°C.[2][3]
pKa ~8-9 (estimated)The pKa of a boronic acid is typically around 9.[4] Arylboronic acids generally have pKa values in the range of 4-10.[5]
Solubility Soluble in polar organic solvents like DMSO and DMF; limited solubility in non-polar solvents and water (predicted).Benzimidazole derivatives show solubility in polar organic solvents.[6][7][8][9] Phenylboronic acid is soluble in most polar organic solvents.
Topological Polar Surface Area (TPSA) 58.28 Ų[1]
logP 2.3723[1]
Spectroscopic Data
SpectrumExpected Chemical Shifts / Signals
¹H NMR Signals corresponding to the protons on the phenyl and benzimidazole rings are expected in the aromatic region (δ 7.0-8.5 ppm). The protons of the B(OH)₂ group may appear as a broad singlet.
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm. The carbon attached to the boron atom (ipso-carbon) may be difficult to detect.[10]
¹¹B NMR A signal in the range of δ 27-30 ppm is expected for the trigonal planar boronic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. The following sections provide generalized procedures based on established methods for the synthesis of similar compounds.

Synthesis

The synthesis of the target molecule can be envisioned as a two-step process: first, the formation of the 2-aryl-1-phenyl-1H-benzo[d]imidazole core, followed by a borylation reaction to introduce the boronic acid group.

Step 1: Synthesis of 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

This step involves the condensation of N-phenylbenzene-1,2-diamine with 3-bromobenzaldehyde.

  • Reactants:

    • N-phenylbenzene-1,2-diamine (1.0 equiv)

    • 3-bromobenzaldehyde (1.0 equiv)

    • Catalyst/Solvent system (e.g., polyphosphoric acid (PPA) and phosphoric acid under microwave irradiation, or other methods for benzimidazole synthesis).[11][12]

  • Procedure:

    • Combine N-phenylbenzene-1,2-diamine and 3-bromobenzaldehyde in the reaction vessel.

    • Add the catalyst and solvent system. For microwave-assisted synthesis, PPA and H₃PO₄ can be used.[11]

    • Heat the reaction mixture. For microwave synthesis, irradiate at a suitable temperature and time to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound via Miyaura Borylation

This step involves a palladium-catalyzed cross-coupling reaction between the brominated benzimidazole derivative and a boron source.

  • Reactants:

    • 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane)

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., argon), combine 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

    • Add the anhydrous solvent.

    • Degas the mixture by bubbling with argon for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete as monitored by TLC.

    • Cool the mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

    • The crude boronate ester can then be hydrolyzed to the boronic acid using an acidic workup (e.g., with aqueous HCl) or other deprotection methods.[13]

Purification

Purification of the final boronic acid product is crucial for its subsequent use.

  • Recrystallization: This is a common method for purifying aryl boronic acids. Suitable solvents include water, ethanol, or mixtures of organic solvents.[14]

  • Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts by treatment with a base.[15] The salt can be washed with an organic solvent to remove non-acidic impurities, and then the pure boronic acid can be regenerated by acidification.[15]

  • Chromatography: While challenging, column chromatography on silica gel can be used for purification.[16] Using silica gel impregnated with boric acid can sometimes improve the recovery of boronic esters.[17]

Logical and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Hydrolysis A N-phenylbenzene-1,2-diamine C Condensation Reaction (e.g., Microwave-assisted) A->C B 3-bromobenzaldehyde B->C D 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole C->D F Pd Catalyst, Base D->F E Bis(pinacolato)diboron E->F G Boronate Ester Intermediate F->G H Acidic Workup G->H I Final Product: This compound H->I

Caption: Synthetic workflow for the target compound.

Purification_Workflow Start Crude Boronic Acid Recrystallization Recrystallization Start->Recrystallization AcidBase Acid-Base Extraction Start->AcidBase Chromatography Column Chromatography Start->Chromatography PureProduct Pure this compound Recrystallization->PureProduct AcidBase->PureProduct Chromatography->PureProduct

Caption: General purification strategies for aryl boronic acids.

Potential Applications and Signaling Pathways

While specific biological activities for this compound have not been reported, its structural components suggest several areas of potential interest for drug development.

  • Benzimidazole Core: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[18][19] The benzimidazole scaffold is a key component in several approved drugs.

  • Boronic Acid Moiety: Boronic acids are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable complex with the active site serine residue.[4] The drug Bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid group.[4] Boronic acids are also being explored for their potential in developing sensors for carbohydrates and in drug delivery systems.

Given these properties, this compound could be investigated as a potential inhibitor of various enzymes or as a scaffold for the development of new therapeutic agents.

Potential_Applications cluster_benzimidazole Benzimidazole-related Activities cluster_boronic_acid Boronic Acid-related Activities Compound This compound Antimicrobial Antimicrobial Compound->Antimicrobial Anticancer Anticancer Compound->Anticancer Antiviral Antiviral Compound->Antiviral EnzymeInhibition Enzyme Inhibition (e.g., Serine Proteases) Compound->EnzymeInhibition SaccharideSensing Saccharide Sensing Compound->SaccharideSensing DrugDelivery Drug Delivery Compound->DrugDelivery

Caption: Potential research avenues for the title compound.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug discovery. While specific experimental data is sparse, this guide provides a solid foundation for researchers by outlining its core properties, providing adaptable experimental protocols, and suggesting potential areas of application. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound.

References

An In-depth Technical Guide on the Molecular Structure of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from analogous structures and general synthetic methodologies to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing insights into its synthesis, characterization, and potential biological activities.

Molecular Structure and Physicochemical Properties

This compound is a complex organic molecule incorporating a benzimidazole core, a phenyl substituent, and a boronic acid functional group. The presence of these distinct moieties suggests a potential for diverse biological activities and applications in medicinal chemistry.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 1214723-26-8--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
Molecular Formula C₁₉H₁₅BN₂O₂--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
Molecular Weight 314.15 g/mol --INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
IUPAC Name This compoundN/A
Canonical SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)B(O)O--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
Topological Polar Surface Area (TPSA) 58.28 Ų--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
logP (calculated) 2.37--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
Hydrogen Bond Donors 2--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
Hydrogen Bond Acceptors 4--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]
Rotatable Bonds 3--INVALID-LINK--boronic-acid-1214723-26-8.html)[1]

Synthesis and Characterization

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below. The first step involves the formation of the benzimidazole core, followed by the introduction of the boronic acid functionality.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Boronic Acid Synthesis A N-phenyl-o-phenylenediamine C Condensation A->C B 3-Bromobenzaldehyde B->C D 2-(3-Bromophenyl)-1-phenyl- 1H-benzo[d]imidazole C->D Oxidative Cyclization E 2-(3-Bromophenyl)-1-phenyl- 1H-benzo[d]imidazole F Grignard Formation E->F Mg, THF G Organomagnesium Intermediate F->G I Borylation G->I H Triisopropyl borate H->I J Boric Ester Intermediate I->J K Acidic Hydrolysis J->K H₃O⁺ L This compound K->L

Proposed Synthetic Workflow
General Experimental Protocols (Hypothetical)

The following protocols are generalized from procedures for similar compounds and should be adapted and optimized for the specific synthesis of the target molecule.

Step 1: Synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole

This step involves the condensation of N-phenyl-o-phenylenediamine with 3-bromobenzaldehyde.

  • Reaction Setup: To a solution of N-phenyl-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-bromobenzaldehyde (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the conversion of the aryl bromide to a boronic acid via a Grignard reaction.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.5 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically stirred at room temperature or gentle reflux until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Purification: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Exemplary Data for Analogous Compounds)

While specific spectroscopic data for the title compound is not publicly available, the following table presents typical chemical shifts (δ) observed in ¹H and ¹³C NMR spectra of structurally related 2-aryl-1-phenyl-1H-benzo[d]imidazole derivatives.

Table 2: Exemplary NMR Data for Analogous Structures

NucleusChemical Shift Range (ppm)Assignment
¹H NMR 7.2 - 8.5Aromatic Protons (Benzimidazole and Phenyl Rings)
7.8 - 8.2Protons ortho to the Boronic Acid Group
10.0 - 11.0Boronic Acid Protons (-B(OH)₂) (often broad)
¹³C NMR 110 - 155Aromatic Carbons
~135Carbon Bearing the Boronic Acid Group
~150C2 Carbon of the Benzimidazole Ring

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the exact mass of the compound (C₁₉H₁₅BN₂O₂), confirming its elemental composition.

Potential Biological Applications and Signaling Pathways

The unique structural features of this compound, combining the pharmacologically relevant benzimidazole scaffold with the versatile boronic acid moiety, suggest its potential as a lead compound in drug discovery.

Rationale for Potential Therapeutic Utility
  • Benzimidazole Core: The benzimidazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. Several boronic acid-containing drugs have been approved for the treatment of cancer and bacterial infections.

  • Aryl-Substituted Benzimidazoles: The presence of aryl groups at the 1 and 2 positions of the benzimidazole ring can influence the molecule's steric and electronic properties, potentially leading to specific interactions with biological targets.

Hypothesized Signaling Pathway Involvement

Based on the known activities of similar compounds, this compound could potentially modulate various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.

G cluster_0 Hypothetical Mechanism of Action A This compound B Target Enzyme (e.g., Kinase, Protease) A->B Binding C Enzyme Inhibition B->C D Downstream Signaling Pathway C->D Modulation E Cellular Response (e.g., Apoptosis, Growth Arrest) D->E

Hypothetical Signaling Pathway Interaction
Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary.

1. Enzyme Inhibition Assays:

  • Kinase Inhibition Assay: The compound could be screened against a panel of kinases to identify potential targets. A typical assay involves incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The kinase activity is then measured, often through luminescence or fluorescence-based methods.

  • Protease Inhibition Assay: Similar to kinase assays, the inhibitory effect on specific proteases can be evaluated using a substrate that releases a fluorescent or chromogenic product upon cleavage.

2. Cell-Based Assays:

  • Cytotoxicity Assay (e.g., MTT, MTS): The compound's effect on the viability of various cancer cell lines can be determined to assess its antiproliferative activity.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can be employed to determine if the compound induces programmed cell death.

3. In Vivo Studies:

  • Animal Models of Disease: If promising in vitro activity is observed, the compound's efficacy can be evaluated in relevant animal models of cancer or other diseases.

  • Pharmacokinetic and Toxicological Studies: These studies are crucial to assess the compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity in a living organism.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its hybrid structure, combining the proven benzimidazole pharmacophore with the versatile boronic acid functional group, suggests a high potential for biological activity. Although specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles and data from analogous structures. Further research is warranted to fully elucidate the therapeutic potential of this promising compound.

References

An In-depth Technical Guide on the Solubility of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document presents data for structurally analogous compounds, including phenylboronic acid and various substituted phenylboronic acids. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Introduction

This compound is a complex organic molecule that incorporates both a benzimidazole and a phenylboronic acid moiety. The benzimidazole core is a prevalent scaffold in medicinal chemistry, while the boronic acid group is crucial for various organic reactions, most notably the Suzuki-Miyaura cross-coupling. An understanding of the solubility of this compound in different organic solvents is fundamental for its synthesis, purification, formulation, and application in drug discovery and materials science.

The solubility of this molecule is influenced by the interplay of its constituent parts: the largely planar and aromatic benzimidazole ring system, which can engage in π-π stacking, and the polar boronic acid group, which is capable of hydrogen bonding. The phenyl substituent on the benzimidazole nitrogen adds to the lipophilicity of the molecule. Generally, benzimidazoles exhibit weak basicity and their solubility can be pH-dependent, with increased solubility in acidic conditions.[1] Phenylboronic acids, on the other hand, show varied solubility depending on the solvent's polarity and the substituents on the phenyl ring.[2][3][4] They are known to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4][5]

Quantitative Solubility Data for Analogous Compounds

The following tables summarize the experimentally determined solubility of phenylboronic acid and its substituted analogs in several common organic solvents. This data serves as a valuable reference point for predicting the solubility behavior of this compound. The solubility is presented as the mole fraction (x) at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [6]

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers [6]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3750.1300.105

Experimental Protocol for Solubility Determination

A prevalent and dependable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This technique involves the visual or instrumental monitoring of the dissolution of a solid in a liquid under controlled heating.[6][7]

Principle:

A biphasic sample of the boronic acid and the selected organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, creating a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[2][7]

Materials and Apparatus:

  • This compound

  • High-purity organic solvents (e.g., acetone, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and commence stirring the mixture. The temperature of the bath is gradually increased at a constant rate (e.g., 0.1-0.5 K/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[7]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles vanish and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Accurately weigh This compound mix Combine in jacketed glass vessel weigh_solute->mix weigh_solvent Accurately weigh organic solvent weigh_solvent->mix heat_stir Heat at a constant rate with vigorous stirring mix->heat_stir Place in thermostat monitor Continuously monitor turbidity heat_stir->monitor record_temp Record temperature at complete dissolution monitor->record_temp Clear solution observed repeat_exp Repeat with different compositions record_temp->repeat_exp repeat_exp->weigh_solute New composition plot_curve Construct solubility curve (Solubility vs. Temperature) repeat_exp->plot_curve

Caption: Workflow for the dynamic method of solubility determination.

Factors Influencing Solubility

Several factors will influence the solubility of this compound:

  • Solvent Polarity: Based on the data for analogous compounds, polar aprotic solvents like acetone and 3-pentanone are expected to be good solvents. Chloroform will likely show moderate solubility, while non-polar hydrocarbon solvents like methylcyclohexane are expected to be poor solvents.[2][3][4]

  • Temperature: For most solid-liquid systems, solubility increases with temperature, as indicated by the data in the tables.

  • Intermolecular Forces: The ability of the solvent to disrupt the intermolecular forces in the solid crystal lattice (π-π stacking of the benzimidazole rings) and to solvate the molecule (hydrogen bonding with the boronic acid group) is critical.

  • pH of the Medium: The benzimidazole moiety is weakly basic and can be protonated in acidic conditions, which would likely increase its solubility in protic solvents.

  • Purity of the Compound: The presence of impurities can affect the measured solubility. Boronic acids have a tendency to dehydrate to form cyclic anhydrides (boroxines), which can have different solubility profiles.[8]

References

Technical Guide: Spectroscopic Analysis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. This molecule is of interest in medicinal chemistry and materials science due to its combination of the versatile benzimidazole core and the reactive boronic acid moiety. This document compiles available physicochemical data and outlines standard experimental protocols for its characterization.

Physicochemical Properties

The fundamental properties of the compound are summarized below. This data is essential for accurate sample preparation and analysis.

PropertyValue
Chemical Name This compound
Synonym B-[3-(1-phenyl-1H-benzimidazole-2-yl)phenyl]boronic acid[1]
CAS Number 1214723-26-8[1][2][3]
Molecular Formula C₁₉H₁₅BN₂O₂[1]
Molecular Weight 314.15 g/mol [1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound. While experimental spectra are not publicly available, the expected mass-to-charge ratios (m/z) for common adducts can be calculated from the molecular formula.

Ion AdductCalculated m/z
[M+H]⁺ 315.1241
[M+Na]⁺ 337.1060
[M-H]⁻ 313.1102

NMR Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the precise molecular structure. Although specific experimental data for this compound is not available in public databases, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on the chemical environment of the nuclei. The following tables outline these predicted shifts, which are crucial for interpreting experimental results.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
B(OH)₂ ~8.1 (very broad) s 2H

| Aromatic H | 7.20 - 8.30 | m | 13H |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbons Predicted Chemical Shift (δ, ppm)
Benzimidazole C=N ~152
Aromatic C (C-B) ~135 (signal may be broad or absent)

| Aromatic C-H & C-C | 110 - 145 |

Experimental Protocols

Detailed and standardized methodologies are required to obtain high-quality, reproducible spectroscopic data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the accurate mass determination and purity assessment of the title compound.

  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.[4] Further dilute this stock solution with the initial mobile phase to a working concentration of 10 µg/mL.[4]

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, increasing to 95% B over 7-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect various adducts.

    • Scan Range: 100 - 1000 m/z.

    • Data Acquisition: Acquire data in full scan mode. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for the complete structural assignment of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[6][7]

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.[6][8][9]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Characterization Workflow

The logical flow for the complete spectroscopic characterization of the title compound is illustrated below. This process ensures that the identity, structure, and purity of the material are rigorously confirmed.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (LC-MS) - Confirm Molecular Weight - Assess Purity Purification->MS NMR NMR Spectroscopy - 1H, 13C, COSY, HSQC - Confirm Structure Purification->NMR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis Final_Compound Characterized Compound Data_Analysis->Final_Compound

Caption: Workflow for the characterization of the target compound.

References

Synthesis of Phenyl-Substituted Benzimidazole Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of phenyl-substituted benzimidazole boronic acids. These compounds are of significant interest in medicinal chemistry and materials science, primarily for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions. This document details various synthetic strategies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key reactions.

Core Synthetic Methodologies

The synthesis of phenyl-substituted benzimidazole boronic acids can be broadly categorized into two main approaches:

  • Construction of the Benzimidazole Core Followed by Borylation: This strategy involves the initial synthesis of a phenyl-substituted benzimidazole, which is then subjected to a borylation reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: This approach typically involves the coupling of a pre-functionalized benzimidazole with a boron-containing reagent.

This guide will delve into the specifics of these methodologies, providing both theoretical understanding and practical application.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data from various synthetic protocols for phenyl-substituted benzimidazole boronic acids, allowing for easy comparison of their efficiencies.

Table 1: One-Pot Synthesis of 2-Aryl-Benzimidazoles
Entry Aldehyde Catalyst Solvent Time (h)
1BenzaldehydePhenylphosphonic acid (5 mol%)DMF1
2p-NitrobenzaldehydePhenylphosphonic acid (5 mol%)DMF0.5
3p-ChlorobenzaldehydePhenylphosphonic acid (5 mol%)DMF1
4BenzaldehydeAmmonium chlorideEthanol2
5p-ChlorobenzaldehydeAmmonium chlorideEthanol2
Table 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
Entry Aldehyde Catalyst Temperature (°C) Time (min)
1BenzaldehydeEr(OTf)₃ (1 mol%)605-10
2p-MethoxybenzaldehydeEr(OTf)₃ (1 mol%)605-10
3p-ChlorobenzaldehydeEr(OTf)₃ (1 mol%)605-10

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-Benzimidazoles using Phenylphosphonic Acid

This protocol describes a versatile and efficient one-pot synthesis of 2-aryl-benzimidazoles from o-phenylenediamine and various aldehydes.

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)

  • Phenylphosphonic acid

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and phenylphosphonic acid (5 mol%) in DMF (5 ml) is prepared.

  • The reaction mixture is stirred and heated at 80°C for the appropriate time, as indicated in Table 1.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dichloromethane (10 ml) is added to the mixture.

  • The mixture is allowed to stand for a few minutes, leading to the separation of a solid product.

  • The solid product is recrystallized from methanol or purified by silica gel column chromatography to yield the pure 2-aryl-benzimidazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol outlines a rapid and high-yield synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation.

Materials:

  • N-phenyl-o-phenylenediamine

  • Aryl or alkyl aldehyde

  • Erbium triflate (Er(OTf)₃)

Procedure:

  • To N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%) in a 3 mL glass vessel, the desired aryl or alkyl aldehyde (1 mmol) is added.

  • The reaction mixture is subjected to microwave irradiation in a Syntos 3000 microwave oven at 60°C for 5–10 minutes.

  • The reaction progress is monitored by GC/MS.

  • The resulting product is the corresponding 1,2-disubstituted benzimidazole.[2]

Protocol 3: Palladium-Catalyzed Borylation of Aryl Halides

This protocol details a general method for the palladium-catalyzed borylation of aryl halides, which can be adapted for the synthesis of benzimidazole boronic esters.

Materials:

  • Aryl halide (e.g., 2-bromobenzimidazole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried vial is added the aryl halide (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(OAc)₂ (3 mol %), SPhos (6 mol %), and KOAc (1.5 mmol).

  • The vial is evacuated and backfilled with argon.

  • Anhydrous 1,4-dioxane (3 mL) is added, and the mixture is stirred at 80°C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired aryl boronic ester.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Synthesis_Pathways cluster_benzimidazole_synthesis Benzimidazole Core Synthesis cluster_borylation Borylation o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Condensation Phenyl-substituted_Benzimidazole Phenyl-substituted_Benzimidazole Condensation->Phenyl-substituted_Benzimidazole C-H_Borylation C-H_Borylation Phenyl-substituted_Benzimidazole->C-H_Borylation Borylation_Reagent B₂(pin)₂ Borylation_Reagent->C-H_Borylation Final_Product Phenyl-substituted Benzimidazole Boronic Acid C-H_Borylation->Final_Product

Caption: Synthetic pathways to phenyl-substituted benzimidazole boronic acids.

Experimental_Workflow Start Start Reactants Combine o-Phenylenediamine, Aldehyde, and Catalyst Start->Reactants Reaction Heat/Microwave Irradiation Reactants->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Extract Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for benzimidazole synthesis.

Suzuki_Coupling_Logic Benzimidazole_Boronic_Acid Phenyl-substituted Benzimidazole Boronic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Benzimidazole_Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Suzuki_Coupling Coupled_Product Biaryl Product Suzuki_Coupling->Coupled_Product

Caption: Logical relationship in Suzuki-Miyaura cross-coupling.

References

Stability and Storage of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. Boronic acids are a critical class of compounds in organic synthesis and medicinal chemistry, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, their stability can be a significant concern, impacting shelf-life, experimental reproducibility, and the overall integrity of drug discovery and development programs. This document outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Stability Profile

This compound is a solid that, like many arylboronic acids, is susceptible to degradation under certain environmental conditions. The primary degradation pathway for boronic acids is through oxidation.[1][2] The stability of this compound is influenced by temperature, moisture, and light.

General Recommendations

For optimal stability, this compound should be stored in a cool, dry, and dark environment. Chemical suppliers recommend storing the compound at 2-8°C and sealing it in a dry atmosphere.[3] Some suppliers also utilize cold-chain transportation to maintain the integrity of the compound during shipping.[4]

Key Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation processes. Therefore, refrigerated storage is recommended.

  • Moisture: Boronic acids can be sensitive to moisture. It is crucial to store the compound in a tightly sealed container in a dry environment to prevent hydrolysis.

  • Oxidation: Arylboronic acids are prone to oxidative degradation, which can lead to the formation of phenol and boric acid.[1] This process can be accelerated by the presence of reactive oxygen species.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Location Dry, well-ventilated areaTo prevent moisture absorption.

Potential Degradation Pathway

The primary degradation pathway for arylboronic acids is oxidative deboronation. This process involves the cleavage of the carbon-boron bond and results in the formation of a phenol and boric acid.[1]

G Potential Oxidative Degradation Pathway A This compound C Oxidative Deboronation A->C B Reactive Oxygen Species (ROS) e.g., H2O2 B->C D 3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol C->D E Boric Acid B(OH)3 C->E

Caption: Potential Oxidative Degradation of the Boronic Acid.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on general principles of pharmaceutical stability testing and are adapted for this specific compound.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of the compound under accelerated or exaggerated conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Peak Purity: Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector to ensure that the chromatographic peak represents a single component.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photostability B->G H HPLC Analysis C->H D->H E->H F->H G->H I Peak Purity Assessment H->I J Characterize Degradants I->J

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf-life of the compound under recommended storage conditions.

Objective: To evaluate the stability of the compound over an extended period under defined storage conditions.

Methodology:

  • Sample Preparation: Package the solid this compound in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 2-8°C (as recommended).

    • Accelerated: 25°C / 60% Relative Humidity (RH) or 40°C / 75% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance

    • Assay (by HPLC)

    • Purity (by HPLC, including detection of related substances/degradation products)

    • Moisture content (by Karl Fischer titration)

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere and protecting it from light, the integrity of the compound can be maintained. The primary degradation pathway to consider is oxidative deboronation. For critical applications, a comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully understand the stability profile and establish an appropriate shelf-life. This proactive approach to stability management will ensure the quality and reliability of experimental results and the overall success of scientific endeavors utilizing this important chemical entity.

References

Unlocking the Therapeutic Potential of Benzimidazole-Containing Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the privileged benzimidazole scaffold with the unique chemical properties of boronic acid has given rise to a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of benzimidazole-containing boronic acids, offering valuable insights for researchers and drug development professionals.

Synthesis of Benzimidazole-Containing Boronic Acids

The synthesis of benzimidazole-containing boronic acids typically involves a multi-step process, with the Suzuki-Miyaura cross-coupling reaction being a key transformation. A general synthetic approach is outlined below.

General Synthetic Scheme

A common strategy for the synthesis of 2-arylbenzimidazole boronic acids involves the initial formation of a halogenated benzimidazole derivative, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a diboron reagent, and subsequent hydrolysis to yield the desired boronic acid.

G A o-Phenylenediamine C Halogenated Benzimidazole A->C Condensation B Substituted Benzaldehyde B->C F Benzimidazole Boronate Ester C->F Suzuki-Miyaura Coupling D Diboron Reagent D->F E Palladium Catalyst E->F G Benzimidazole Boronic Acid F->G Hydrolysis

Caption: General synthetic workflow for benzimidazole boronic acids.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol outlines a microwave-assisted Suzuki-Miyaura coupling for the synthesis of a benzimidazole boronate ester, a key intermediate.[1]

Materials:

  • 2-Iodobenzimidazole derivative (1.0 equiv)

  • (Hetero)aryl boronic acid (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

  • Microwave reactor vials

  • Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add the 2-iodobenzimidazole derivative (e.g., 1 mmol), PdCl₂ (5 mol%), and SPhos (10 mol%).

  • Add anhydrous dioxane (4 mL).

  • Add the (hetero)aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).

  • Degas the reaction mixture with nitrogen for 5 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the benzimidazole boronate ester.

Biological Activities and Quantitative Data

Benzimidazole-containing boronic acids have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral effects. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Some boronic acid-containing derivatives have shown promising cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
DHW-221 A549 (Lung)1.55 ± 0.18[2]
Siha (Cervical)-[2]
MCF-7 (Breast)-[2]
HepG2 (Liver)-[2]
PC3 (Prostate)-[2]
HCT-116 (Colon)-[2]
Compound 2g MDA-MB-231 (Breast)-[3]

Note: Specific IC₅₀ values for all cell lines for DHW-221 and for compound 2g were not explicitly provided in the search results.

Antimicrobial Activity

Benzimidazole-containing compounds have also been investigated for their ability to inhibit the growth of various microbial pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2g Streptococcus faecalis8[3]
Staphylococcus aureus4[3]
Methicillin-resistant Staphylococcus aureus (MRSA)4[3]
Compound 1b Candida albicans64[3]
Aspergillus niger64[3]
Compound 1c Candida albicans64[3]
Aspergillus niger64[3]
Compound 2e Candida albicans64[3]
Aspergillus niger64[3]
Antiviral Activity

Several benzimidazole derivatives have shown potential as antiviral agents. Boronic acid-containing analogs are an emerging area of interest in this field.

CompoundVirusEC₅₀ (µM)Reference
Compound 2c Influenza A (H1N1)0.03 ± 0.03[4]
Influenza A (H3N2)11.07 ± 1.15[4]
Compound 3c Influenza A (H1N1)0.02 ± 0.01[4]
Influenza A (H3N2)3.08 ± 0.59[4]
Compound 14c Influenza A (H1N1)0.21 ± 0.02[4]
Influenza A (H3N2)>100[4]

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable assessment of the biological activities of novel compounds. This section details common assays used for evaluating anticancer, antimicrobial, and antiviral efficacy.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][6]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7][8]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the titer and the appropriate dilution for the main experiment.

  • Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the test compound. Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Overlay: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound.

  • Incubation and Staining: Incubate the plates until plaques are visible. Then, fix and stain the cells (e.g., with crystal violet).

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of cellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK Benzimidazole_Boronic_Acid Benzimidazole Boronic Acid Benzimidazole_Boronic_Acid->PI3K Inhibits Benzimidazole_Boronic_Acid->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzimidazole boronic acids.

Experimental and Drug Discovery Workflow

The process of discovering and developing new drugs is a complex and multi-stage endeavor. The following diagram illustrates a typical workflow for the screening and development of novel compounds like benzimidazole boronic acids.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Trials cluster_Post_Approval Post-Approval Compound_Synthesis Compound Synthesis (Benzimidazole Boronic Acids) Primary_Screening Primary Screening (e.g., HTS) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization In_Vitro_Toxicity In Vitro Toxicity Lead_Optimization->In_Vitro_Toxicity In_Vivo_Studies In Vivo Animal Studies In_Vitro_Toxicity->In_Vivo_Studies Phase_I Phase I (Safety) In_Vivo_Studies->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III FDA_Review FDA Review & Approval Phase_III->FDA_Review Phase_IV Phase IV (Post-market Surveillance) FDA_Review->Phase_IV

References

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] Its widespread adoption, particularly in the pharmaceutical industry, is due to its mild reaction conditions, remarkable tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally low in toxicity and commercially available.[1][2][3] In 2010, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[6]

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core mechanism, key reaction components, quantitative performance data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[2][7][8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10] Throughout the cycle, the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states.[6]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide or pseudohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[7][9][10] This step, which is often the rate-determining step of the reaction, involves the insertion of the palladium atom into the carbon-halogen bond.[2][4] This process oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium(II) complex.[4][6][7] The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl.[9]

  • Transmetalation : In the next step, the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex.[7][9][10] This transfer, known as transmetalation, requires the presence of a base. The base activates the organoboron compound, typically a boronic acid (R²-B(OH)₂), by forming a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[7] This boronate then reacts with the Pd(II) complex, displacing the halide or pseudohalide and forming a new diorganopalladium(II) intermediate.[7][10]

  • Reductive Elimination : The final step of the cycle is reductive elimination.[7][9][10] In this step, the two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon single bond and the desired product (R¹-R²).[7] This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ R1_Pd_X R¹-Pd(II)L₂-X Pd0->R1_Pd_X Oxidative Addition (R¹-X) R1_Pd_R2 R¹-Pd(II)L₂-R² R1_Pd_X->R1_Pd_R2 Transmetalation ([R²B(OH)₃]⁻) R1_Pd_R2->Pd0 Reductive Elimination Reactant Reactants: R¹-X R²-B(OH)₂ Base Product Product: R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent system. The following tables summarize quantitative data from various studies, highlighting the impact of these components on reaction outcomes.

Table 1: Influence of Reaction Components on Product Yield

Aryl HalideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane1101874
3,5-(CF₃)₂-bromobenzene2-PyridylboronatePd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane1101882
1-Bromo-2-methylbenzene2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (4.5)KF (3.0)Dioxane1101891
4-IodoanisolePhenylboronic AcidPd(OAc)₂ (0.5)None-WEBRT0.598
4-IodotoluenePhenylboronic AcidPd(OAc)₂ (0.5)None-WEBRT0.597
4-IodonitrobenzenePhenylboronic AcidPd(OAc)₂ (0.5)None-WEBRT1.090

Data adapted from multiple sources.[11][12] Ligand 1 refers to a specific phosphine ligand used in the cited study.[11] WEB stands for a water-extract of banana, a non-conventional, green solvent system.[12]

Table 2: Catalyst Performance - Turnover Number (TON) and Turnover Frequency (TOF)

Aryl HalideOrganoboron ReagentCatalystCatalyst Loading (mol%)TONTOF (h⁻¹)
IodobenzenePhenylboronic acidDinorbornyl Palladacycle10⁻³9.8 x 10⁴1.9 x 10⁵
4-IodotoluenePhenylboronic acidDinorbornyl Palladacycle10⁻⁴9.9 x 10⁵1.9 x 10⁶
4-IodoanisolePhenylboronic acidDinorbornyl Palladacycle10⁻⁵9.9 x 10⁶1.9 x 10⁷
4-IodoanisolePhenylboronic acidPd(OAc)₂10⁻³1.2 x 10⁴2.4 x 10⁴

Data pertains to carbonylative Suzuki-Miyaura coupling and is adapted from Gautam & Bhanage, 2015.[13][14][15] TON and TOF values highlight the exceptional efficiency of palladacycle catalysts compared to conventional palladium sources.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in the laboratory. The following sections provide generalized procedures for common Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for Coupling of an Aryl Bromide

This protocol provides a standard method for the coupling of an aryl bromide with an arylboronic acid using a palladium acetate catalyst and SPhos ligand.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed toluene and degassed water to the reaction vessel via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 2-24 hours.[1]

  • Monitoring: Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[1]

Protocol 2: General Procedure for Ligand-Free Coupling in an Aqueous System

This protocol outlines a ligand-free approach conducted at room temperature in a water-extract of banana (WEB) as the solvent.[12]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • WEB solvent (3 mL)

Procedure:

  • Reaction Setup: In a flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the WEB solvent.

  • Reaction Execution: Stir the mixture at room temperature for the time indicated by preliminary optimization studies (typically 0.5-2 hours).[12]

  • Work-up: After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).[12]

  • Purification: Combine the organic extracts and purify by column chromatography over silica gel (e.g., using a hexane/ethyl acetate mixture) to isolate the desired coupled product.[12]

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Add solids to oven-dried flask) start->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (via syringe) inert->solvent reaction Reaction Execution (Heat and stir) solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, extract with organic solvent) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is one of the most frequently used carbon-carbon bond-forming reactions in the pharmaceutical industry.[3] Its reliability and broad functional group tolerance make it an ideal tool for constructing biaryl and heteroaryl scaffolds, which are common motifs in many drug molecules.[1][5][16]

The reaction is a cornerstone in both medicinal chemistry for rapid lead optimization and in process chemistry for the large-scale synthesis of active pharmaceutical ingredients (APIs).[5][16] The ability to couple complex molecular fragments late in a synthetic sequence is a significant advantage in drug development.[17] Examples of drugs synthesized using the Suzuki-Miyaura coupling as a key step include the PARP inhibitor rucaparib and the kinase inhibitors merestinib and lapatinib.[17] The reaction's utility in creating these complex architectures safely and efficiently has cemented its role as an essential transformation for modern drug discovery.[16]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The benzimidazole scaffold is a privileged structure in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

This document provides detailed application notes and protocols for the use of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in Suzuki coupling reactions. This versatile building block allows for the introduction of the bulky and pharmaceutically relevant 1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl moiety onto various aromatic and heteroaromatic cores. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers to facilitate the synthesis of novel compounds for potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound, in this case, this compound, and an organic halide or triflate. The reaction proceeds through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product, especially when working with nitrogen-containing heterocycles like benzimidazoles, which can potentially coordinate to the palladium center and inhibit catalysis.

Data Presentation: Representative Suzuki Coupling Reaction

The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with a model aryl bromide, 4-bromoacetophenone. These data are illustrative and may require optimization for different substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1001285
24-BromoacetophenonePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene/H₂O (5:1)110892
34-BromoacetophenonePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (3:1)901678
41-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O (4:1)1001088
52-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1001475

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, DMF)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (0.01-0.05 mmol) and, if applicable, the ligand (0.02-0.10 mmol) and add them to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 5 mL of dioxane) and degassed water (e.g., 1.25 mL) to the flask.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • This compound (1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Microwave reactor vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.01-0.025 mmol), and base (1.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water).

  • Sealing and Degassing: Seal the vial and briefly purge with argon or nitrogen.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • Work-up and Purification: After cooling to room temperature, work up and purify the product as described in the general protocol.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base Catalyst Add Catalyst System: - Pd Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Degas Degas Mixture (Ar/N2) Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze

Caption: General workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar']Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArX Ar-X Boronic Ar'-B(OH)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a specialized organic compound that serves as a valuable building block in the synthesis of complex molecules. Its unique structure, featuring a phenyl-substituted benzimidazole core coupled with a boronic acid functional group, makes it particularly useful in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity allows for the facile creation of carbon-carbon bonds, a fundamental process in the construction of novel compounds for drug development and advanced materials.

The benzimidazole moiety is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. Consequently, molecules synthesized using this building block are of significant interest for the development of new therapeutic agents, including kinase inhibitors for cancer therapy and agents targeting other signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1214723-26-8
Molecular Formula C₁₉H₁₅BN₂O₂
Molecular Weight 314.15 g/mol
Purity ≥95%
Storage Conditions Sealed in a dry environment at 2-8°C

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a biaryl linkage, connecting the benzimidazole-containing fragment to another aromatic or heteroaromatic ring system. This method is widely employed due to its mild reaction conditions and tolerance of a broad range of functional groups.

A general workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a boronic acid is depicted below.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Reaction Temperature degas->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide general methods for the use of aryl boronic acids in Suzuki-Miyaura coupling reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction rate.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (typically 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Application in Kinase Inhibitor Synthesis

The benzimidazole scaffold is a key component in many kinase inhibitors. By using this compound in Suzuki coupling reactions, novel and potent kinase inhibitors can be synthesized. These inhibitors often target signaling pathways that are aberrantly activated in cancer.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors synthesized using the title building block.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)- -derived Kinase Inhibitor Inhibitor->Kinase1

Inhibition of a generic kinase signaling pathway.

Representative Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various aryl halides with arylboronic acids, demonstrating the general efficiency of this transformation. Specific yields for reactions with this compound would be substrate-dependent and require experimental determination.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
1-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O92
2-Chloropyridine3-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃t-BuOH/H₂O88
5-BromoindolePhenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O90

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The protocols and data provided herein serve as a guide for researchers to explore the full potential of this important synthetic intermediate.

Application of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a versatile organic compound that holds significant promise in the field of medicinal chemistry. Its unique structure, combining a 2-phenyl-1H-benzo[d]imidazole scaffold with a phenylboronic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and a candidate for screening in various biological assays. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, known for its ability to engage in various biological interactions. The boronic acid group, recognized for its reversible covalent bonding with diols, is a key feature in several successful drugs, including the proteasome inhibitor bortezomib.

This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, along with experimental protocols for its evaluation, based on methodologies applied to structurally related compounds.

Application Notes

The primary applications of this compound in medicinal chemistry can be categorized as follows:

  • Intermediate for the Synthesis of Enzyme Inhibitors: The 2-phenyl-1H-benzo[d]imidazole core is a privileged scaffold in the design of various enzyme inhibitors. Notably, derivatives of this structure have shown potent inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[1][2] The boronic acid functionality can be utilized as a synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents and generate libraries of novel compounds for screening.

  • Candidate for Anticancer Drug Discovery: The benzimidazole scaffold is a common feature in many anticancer agents.[3][4] Phenylboronic acid derivatives have also demonstrated antitumor activity, with some acting as proteasome inhibitors.[5] Therefore, this compound represents a promising candidate for screening in anticancer assays. Its mechanism of action could potentially involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

  • Probe for Studying Biological Systems: The ability of boronic acids to interact with diol-containing molecules, such as carbohydrates and glycoproteins, makes this compound a potential tool for chemical biology research. It could be used to develop probes to study the role of specific glycoproteins in disease or as a component of targeted drug delivery systems.[6]

Quantitative Data for Structurally Related Compounds

Compound IDStructureTargetIC50 (µM)Reference
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD101.65 ± 0.55[1][2]

Note: The data presented is for a derivative and not for this compound itself. This information is provided to illustrate the potential of the core scaffold.

Experimental Protocols

The following are detailed experimental protocols for assays relevant to the potential applications of this compound, based on methodologies described for analogous compounds.

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole Derivatives

This protocol describes a general method for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives, which can be adapted for the utilization of this compound as a starting material for further diversification.

Materials:

  • o-phenylenediamine derivatives

  • Substituted benzoic acids (or benzaldehydes)

  • Glacial acetic acid or other suitable solvent

  • Reaction vessel with reflux condenser

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 equivalent) in glacial acetic acid.

  • Add the substituted benzoic acid (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenyl-1H-benzo[d]imidazole derivative.[1]

Protocol 2: In Vitro 17β-HSD10 Inhibition Assay

This protocol is for determining the inhibitory activity of test compounds against the 17β-HSD10 enzyme.

Materials:

  • Recombinant human 17β-HSD10 enzyme

  • Substrate (e.g., estradiol)

  • Cofactor (NAD⁺)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and the 17β-HSD10 enzyme in a 96-well plate.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the substrate (estradiol) to all wells.

  • Monitor the increase in NADH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G General Synthesis of 2-Phenyl-1H-benzo[d]imidazole Derivatives A o-Phenylenediamine Derivative C Reaction Mixture (Glacial Acetic Acid, Reflux) A->C B Substituted Benzoic Acid B->C D Precipitation (Ice-cold Water) C->D E Purification (Recrystallization/Chromatography) D->E F 2-Phenyl-1H-benzo[d]imidazole Derivative E->F

Caption: Synthetic workflow for 2-phenyl-1H-benzo[d]imidazole derivatives.

G Potential Role of 17β-HSD10 Inhibition in Alzheimer's Disease cluster_0 Normal Neuronal Function cluster_1 Alzheimer's Disease Pathology A Balanced Steroid Levels B Normal Mitochondrial Function A->B C Increased 17β-HSD10 Activity D Neurosteroid Imbalance C->D E Mitochondrial Dysfunction D->E F Neuronal Damage E->F G This compound Derivative H Inhibition of 17β-HSD10 G->H H->C Blocks

Caption: Signaling pathway of 17β-HSD10 in Alzheimer's and potential intervention.

References

Application Notes and Protocols for Antimicrobial Screening of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antimicrobial screening of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and its derivatives. The methodologies are based on established guidelines to ensure reproducibility and accuracy in determining the antimicrobial efficacy of these novel compounds.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a phenylboronic acid moiety introduces a unique structural feature that may enhance antimicrobial potency or confer novel mechanisms of action. Boronic acids and their derivatives have been noted for their own bioactive properties, including antibacterial effects.[3][4] This document outlines the key experimental procedures for evaluating the in vitro antimicrobial activity of this compound derivatives.

Data Presentation

The antimicrobial activity of the test compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables present a summary of hypothetical quantitative data for a series of this compound derivatives against a panel of clinically relevant microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
BIDA-01 Unsubstituted163264>128
BIDA-02 4-Fluoro-phenyl81632128
BIDA-03 4-Chloro-phenyl483264
BIDA-04 4-Nitro-phenyl241632
Ciprofloxacin Standard Drug10.50.251

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicans (ATCC 90028)C. tropicalis (ATCC 750)A. niger (ATCC 16404)
BIDA-01 Unsubstituted3264>128
BIDA-02 4-Fluoro-phenyl1632128
BIDA-03 4-Chloro-phenyl81664
BIDA-04 4-Nitro-phenyl4832
Amphotericin B Standard Drug0.512

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[1][5]

Materials:

  • Test compounds this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (standardized to 0.5 McFarland)

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (broth only)

  • Resazurin sodium salt solution (optional, for viability indication)

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Due to the generally low aqueous solubility of benzimidazole derivatives, a high-concentration stock is recommended.[1] The final DMSO concentration in the test wells should not exceed 1% to avoid microbial toxicity.[1]

  • Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a solvent control (broth with inoculum and DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[1]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance with a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.[6]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial cultures (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solutions at various concentrations

Protocol:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate.[4]

  • Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution into the wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.[1]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to ascertain whether the compound is microbicidal or microbistatic.

Protocol:

  • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto fresh agar plates.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening (MIC Determination) cluster_secondary_assay Secondary Screening (MBC/MFC Determination) cluster_analysis Data Analysis & Interpretation CompoundPrep Compound Stock Preparation (in DMSO) SerialDilution Serial Dilution of Compounds in 96-Well Plate CompoundPrep->SerialDilution MediaPrep Microbial Media Preparation (Broth/Agar) MediaPrep->SerialDilution InoculumPrep Standardized Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Plates with Microorganisms InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation ReadMIC Read MIC (Visual/Spectrophotometric) Incubation->ReadMIC Subculture Subculture from Clear MIC Wells onto Agar Plates ReadMIC->Subculture Select non-growth wells DataAnalysis Data Compilation and Analysis ReadMIC->DataAnalysis IncubateSubculture Incubation of Subculture Plates Subculture->IncubateSubculture ReadMBC Determine MBC/MFC (≥99.9% killing) IncubateSubculture->ReadMBC ReadMBC->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for antimicrobial screening of novel compounds.

This document provides a comprehensive guide for the antimicrobial evaluation of this compound derivatives. Adherence to these standardized protocols will facilitate the generation of reliable and comparable data, which is crucial for the advancement of new antimicrobial agents in drug discovery pipelines.

References

Application Notes and Protocols for Cross-Coupling Reactions with (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the application of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (CAS 1214723-26-8) in common palladium-catalyzed cross-coupling reactions.[1][2] The benzimidazole moiety is a significant pharmacophore, and its incorporation into complex molecules via cross-coupling reactions is of great interest in medicinal chemistry and materials science.[3][4] The protocols outlined below are based on established methodologies for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions and are intended to serve as a starting point for reaction optimization.[5][6][7][8]

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The use of organoboron compounds, such as boronic acids, is central to many of these transformations due to their stability, low toxicity, and functional group tolerance.[9][10] this compound is a versatile building block for introducing the 1,2-disubstituted benzimidazole phenyl scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[6] It involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions BoronicAcid This compound Product Coupled Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

A detailed step-by-step procedure for a typical Suzuki-Miyaura coupling reaction is provided below.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901275-95
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O (4:1)1001080-98
Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)THF/H₂O (4:1)801670-90

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene, offering a powerful method for the synthesis of substituted alkenes.[11][12] While typically performed with aryl halides, variations using arylboronic acids have been developed.[7][13][14]

General Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions BoronicAcid This compound Product Substituted Alkene BoronicAcid->Product Alkene Alkene Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General scheme of a Heck cross-coupling reaction.

Experimental Protocol:

  • Reagent Preparation:

    • In a sealed tube, dissolve this compound (1.0 equiv.) and the alkene (1.2 equiv.) in the chosen solvent (e.g., DMF or acetonitrile).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the base (e.g., triethylamine, 2.0 equiv.).

  • Reaction Setup:

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).

    • Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Data Presentation: Heck Reaction Conditions

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (5)Et₃N (2.0)DMF1102460-85
PdCl₂(PPh₃)₂ (3)K₂CO₃ (2.0)Acetonitrile1001865-90
Pd(OAc)₂ (5) / PPh₃ (10)NaOAc (2.0)DMAc1202455-80

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][15][16] While the boronic acid itself is not the direct coupling partner, this section outlines a two-step, one-pot procedure involving an initial Suzuki coupling to generate an aryl halide in situ, followed by a Sonogashira coupling.

Experimental Workflow:

Sonogashira_Workflow Start This compound Step1 Step 1: Suzuki Coupling with a dihaloarene Start->Step1 Intermediate Aryl Halide Intermediate Step1->Intermediate Step2 Step 2: Sonogashira Coupling with a terminal alkyne Intermediate->Step2 Product Final Alkynylated Product Step2->Product

References

Application Notes and Protocols for Benzimidazole Boronic Acid Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies on the biological activity of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in cancer cell lines are not available in the public domain. The following application notes and protocols are based on published research on structurally related benzimidazole and boronic acid derivatives and are intended to serve as a general guideline for researchers.

Introduction

Benzimidazole and boronic acid moieties are both recognized pharmacophores in the development of novel anticancer agents. The benzimidazole scaffold, being a bioisostere of naturally occurring purine nucleotides, can interact with various biological targets.[1][2] Benzimidazole derivatives have been reported to exhibit a wide range of anticancer activities, including inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various protein kinases.[1][3] The addition of a phenylboronic acid group can enhance the anticancer properties and introduce new mechanisms of action, such as the inhibition of proteasomes or interaction with specific cell surface glycans.

This document provides a generalized overview of the potential applications and experimental protocols for evaluating benzimidazole boronic acid derivatives, using data from related compounds to illustrate their potential in cancer research.

Data Presentation: Antiproliferative Activity of Benzimidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against several human cancer cell lines, as reported in the literature. This data illustrates the potential potency and selectivity of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Benzimidazole-triazole hybrid (9f) A549 (Lung Carcinoma)16.1 ± 1.1[4]
SW480 (Colon Adenocarcinoma)19.7 ± 2.7[4]
Pyrimidine-benzimidazole hybrid (5b) MGC-803 (Gastric Cancer)2.03[5]
MCF-7 (Breast Adenocarcinoma)10.55[5]
Pyrimidine-benzimidazole hybrid (6b) MGC-803 (Gastric Cancer)1.06[5]
MCF-7 (Breast Adenocarcinoma)12.89[5]
Benzimidazole-chalcone hybrid (47) A549 (Lung Carcinoma)3.70[6]
HepG2 (Hepatocellular Carcinoma)4.20[6]
MG63 (Osteosarcoma)6.50[6]
LNCaP (Prostate Carcinoma)5.80[6]
1,3,4-Oxadiazole/benzimidazole hybrid (11) MCF-7 (Breast Adenocarcinoma)1.87[6]
MDA-MB-231 (Breast Adenocarcinoma)5.67[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the benzimidazole boronic acid derivative on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of the test compound in DMSO. Further dilute the compound in a complete growth medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the benzimidazole boronic acid derivative on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify apoptosis induced by the benzimidazole boronic acid derivative.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Benzimidazole Boronic Acid Derivative start->treat viability Cell Viability Assay (MTT) treat->viability cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 Determine IC50 viability->ic50 dist Analyze Cell Cycle Distribution cycle->dist quant Quantify Apoptotic Cells apoptosis->quant

Caption: Experimental workflow for evaluating the anticancer effects.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_apoptosis Apoptosis Induction compound This compound tubulin Tubulin Polymerization compound->tubulin mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest Inhibition caspase Caspase Activation mitotic_arrest->caspase bcl2 Bcl-2 Family Modulation mitotic_arrest->bcl2 apoptosis Apoptosis caspase->apoptosis bcl2->apoptosis

Caption: Plausible signaling pathway for benzimidazole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel APIs with (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) utilizing (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid as a key building block. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of this core structure through methods like the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with a hypothetical aryl bromide. The data is based on typical results obtained for similar coupling reactions.[2][3]

EntryAryl BromideCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-bromopyridinePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1285
21-bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)892
32-bromonaphthalenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1688

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water or aqueous base solution

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2-3 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a stream of inert gas.

  • Add the anhydrous solvent and degassed water (if using a two-phase system). The mixture is typically stirred under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired API.

Potential Therapeutic Applications and Signaling Pathways

Derivatives of 1-phenyl-2-aryl-benzimidazole have shown potential in various therapeutic areas. For instance, some derivatives have been identified as activators of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[4] Activation of SIRT1 is a promising strategy for the treatment of metabolic disorders like type 2 diabetes and age-related diseases.

Another potential application is in the treatment of inflammatory diseases. Certain benzimidazole derivatives have been shown to be potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), which is a major mediator of inflammation and pain.[5]

Furthermore, some 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[6]

Illustrative Signaling Pathway: SIRT1 Activation

The following diagram illustrates a simplified signaling pathway involving the activation of SIRT1 by a novel API synthesized from this compound.

SIRT1_Activation_Pathway API Novel Benzimidazole API SIRT1 SIRT1 API->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) AMPK AMPK AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Metabolic_Health Improved Metabolic Health Mitochondrial_Biogenesis->Metabolic_Health

Caption: Simplified pathway of SIRT1 activation by a novel benzimidazole API.

Experimental Workflow: Suzuki-Miyaura Coupling

The diagram below outlines the general experimental workflow for the synthesis of a novel API using the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heating Heat to Reaction Temperature Degas->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Workup (Extraction & Washes) Monitoring->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Logical Relationship: Structure-Activity Relationship (SAR) Development

The following diagram illustrates the iterative process of developing structure-activity relationships for novel APIs derived from this compound.

SAR_Development Synthesis Synthesis of Analogs (via Suzuki Coupling) Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Data_Analysis Data Analysis (Identify Active Compounds) Screening->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model Design Design New Analogs (Based on SAR) SAR_Model->Design Design->Synthesis Iterative Cycle

Caption: Iterative cycle of Structure-Activity Relationship (SAR) development.

References

Application Notes and Protocols for Boronic Acid-Based Carbohydrate Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of boronic acid-based sensors in carbohydrate detection. This technology is pivotal for various applications, including clinical diagnostics, food quality control, and monitoring metabolic disorders.

Introduction to Boronic Acid-Based Carbohydrate Sensing

Boronic acids are a class of compounds that can reversibly form covalent bonds with 1,2- or 1,3-diols, which are structural motifs abundant in carbohydrates.[1][2] This specific and reversible interaction forms the basis of boronic acid-based sensors for saccharides. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical signal.[2][3]

The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate is pH-dependent. The tetrahedral form exhibits stronger binding to diols. Consequently, the binding of a carbohydrate to the boronic acid can shift this equilibrium, leading to a change in the sensor's properties.[4] The design of the sensor, including the choice of the reporter group and the arrangement of boronic acid moieties (mono- or di-boronic acids), can be tailored to achieve selectivity for specific carbohydrates like glucose or sialic acid.[5][6]

Signaling Mechanisms and Sensor Design

Several signaling mechanisms are employed in boronic acid-based carbohydrate sensors. The choice of mechanism influences the sensor's sensitivity, selectivity, and application.

2.1. Fluorescence-Based Sensing

Fluorescence is a highly sensitive detection method. Boronic acid-based fluorescent sensors often incorporate a fluorophore, and the carbohydrate binding event modulates its emission. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the unbound state, the boronic acid moiety can quench the fluorescence of the nearby fluorophore through PET. Upon binding to a carbohydrate, the electron-donating ability of the boronic acid is altered, inhibiting PET and leading to an increase in fluorescence intensity (a "turn-on" response).[4]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be altered upon carbohydrate binding to the boronic acid, leading to a shift in the emission wavelength.[7]

  • Fluorescence Resonance Energy Transfer (FRET): In sensors with two fluorophores (a donor and an acceptor), carbohydrate binding can induce a conformational change that alters the distance between them, thereby affecting the FRET efficiency.[2]

Diagram of the PET Signaling Pathway:

PET_pathway cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Fluorophore_unbound Fluorophore (Excited State) BoronicAcid_unbound Boronic Acid (Quencher) Fluorophore_unbound->BoronicAcid_unbound PET GroundState_unbound Fluorophore (Ground State) BoronicAcid_unbound->GroundState_unbound Non-radiative decay BoronicAcid_bound Boronic Acid-Carbohydrate Complex Fluorophore_bound Fluorophore (Excited State) GroundState_bound Fluorophore (Ground State) Fluorophore_bound->GroundState_bound Fluorescence Carbohydrate Carbohydrate Carbohydrate->BoronicAcid_unbound Binding

Caption: Photoinduced Electron Transfer (PET) mechanism in a "turn-on" fluorescent sensor.

2.2. Electrochemical Sensing

Electrochemical sensors offer advantages in terms of cost-effectiveness and miniaturization. In this modality, boronic acid derivatives are typically immobilized on an electrode surface.[8] The binding of a carbohydrate can be detected through changes in:

  • Cyclic Voltammetry (CV): The binding event can alter the redox properties of an electroactive species, leading to changes in the peak currents or potentials.[8]

  • Electrochemical Impedance Spectroscopy (EIS): The formation of the boronate ester can change the charge distribution at the electrode-solution interface, affecting the impedance.[8]

Quantitative Data Summary

The performance of boronic acid-based sensors is characterized by their binding affinity, selectivity, and detection limits. The following tables summarize key quantitative data for selected sensors.

Table 1: Binding Constants (K_a) of Boronic Acid Sensors for Various Carbohydrates

SensorCarbohydrateBinding Constant (K_a, M⁻¹)Conditions
Phenylboronic Acid (PBA)D-Fructose4365-
Phenylboronic Acid (PBA)D-Glucose110-
Sensor 16 (Diboronic Acid)D-Fructose353-
Sensor 16 (Diboronic Acid)D-Glucose1378-
Mc-CDBAGlucose7.1 x 10²0.5% MeOH/PBS buffer, pH 7.4, 25°C
Ca-CDBAGlucose4.5 x 10³0.5% DMSO/PBS buffer, pH 7.4, 25°C

Table 2: Detection Limits (LOD) of Boronic Acid-Based Glucose Sensors

SensorDetection Limit (LOD)Method
Anthracene-based sensor0.8 µmol L⁻¹Sandwich Boronate Affinity Sorbent Assay (SBASA)
Mc-CDBA1.37 µMFluorescence Spectroscopy
Diboronic acid-immobilized electrode31.2 mg/dLCyclic Voltammetry
Diboronic acid-immobilized electrode21.5 mg/dLElectrochemical Impedance Spectroscopy

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving boronic acid-based carbohydrate sensors.

Protocol 1: Synthesis of a Fluorescent Diboronic Acid-Based Glucose Sensor

This protocol is adapted from the synthesis of anthracene-based diboronic acid derivatives.[9]

Diagram of the Synthetic Workflow:

synthesis_workflow Start Starting Materials: - Bis(chloromethyl)anthracene - Boronic acid precursor Step1 Step 1: Alkylation Couple bis(chloromethyl)anthracene with an amine-containing boronic acid precursor. Start->Step1 Step2 Step 2: Deprotection Remove protecting groups from the boronic acid moieties. Step1->Step2 Purification Purification (e.g., Column Chromatography) Step2->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization FinalProduct Final Product: Fluorescent Diboronic Acid Sensor Characterization->FinalProduct

Caption: General workflow for the synthesis of a diboronic acid-based fluorescent sensor.

Materials:

  • Bis(chloromethyl)anthracene

  • Appropriate amine-containing boronic acid precursor (e.g., tert-butyl 3-aminopropanoate)

  • Solvents (e.g., Dichloromethane (DCM), Toluene)

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

Procedure:

  • Alkylation:

    • Dissolve bis(chloromethyl)anthracene and the amine-containing boronic acid precursor in a suitable solvent like DCM.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., DCM).

    • Add a deprotecting agent (e.g., TFA for Boc-protected amines) and stir at room temperature for a few hours.

    • Monitor the reaction by TLC.

  • Final Purification and Characterization:

    • Remove the solvent and excess deprotecting agent under reduced pressure.

    • Purify the final product, if necessary, by recrystallization or chromatography.

    • Characterize the final diboronic acid sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS) to confirm its structure and purity.

Protocol 2: Determination of Binding Constant (K_a) by Fluorescence Titration

This protocol describes how to determine the binding affinity of a fluorescent boronic acid sensor for a carbohydrate.[10][11]

Materials:

  • Stock solution of the fluorescent boronic acid sensor (e.g., 1 mM in a suitable solvent like DMSO or methanol).

  • Stock solution of the carbohydrate of interest (e.g., 1 M D-glucose in buffer).

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the buffer.

    • Prepare a series of carbohydrate solutions of varying concentrations by diluting the stock solution with the buffer.

  • Fluorescence Measurement:

    • To each well of the microplate, add a fixed volume of the sensor working solution (e.g., 100 µL).

    • Add an equal volume of the different carbohydrate dilutions to the respective wells. Include a control well with buffer only.

    • Gently mix the solutions and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Correct for background fluorescence by subtracting the reading of the buffer-only well.

    • Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of carbohydrate and F₀ is the fluorescence in its absence) against the carbohydrate concentration.

    • Fit the data to a suitable binding model (e.g., the Benesi-Hildebrand equation or a non-linear regression for a 1:1 binding isotherm) to calculate the association constant (K_a).

Protocol 3: Immobilization of Boronic Acid on an Electrode for Electrochemical Sensing

This protocol outlines a general procedure for modifying an electrode with a boronic acid derivative for electrochemical carbohydrate detection.[8]

Materials:

  • Screen-printed gold electrode (SPGE) or other suitable electrode.

  • Diboronic acid derivative with amine groups.

  • Electrochemical workstation.

  • Solutions for electrode cleaning (e.g., ethanol, sulfuric acid).

  • Redox probe solution (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl).

Procedure:

  • Electrode Cleaning:

    • Rinse the electrode with ethanol and deionized water.

    • Perform electrochemical cleaning by cycling the potential in a sulfuric acid solution.

  • Immobilization of Diboronic Acid:

    • Prepare a solution of the diboronic acid derivative in a suitable buffer.

    • Immerse the cleaned electrode in the solution and allow the amine groups to self-assemble on the gold surface. Alternatively, electrochemical grafting can be performed.

    • Rinse the modified electrode thoroughly with buffer to remove any unbound molecules.

  • Electrochemical Measurements:

    • Perform all measurements in the redox probe solution.

    • Record a baseline cyclic voltammogram (CV) or electrochemical impedance spectrum (EIS) of the modified electrode.

    • Add a known concentration of the target carbohydrate to the electrochemical cell.

    • Record the CV or EIS again and observe the changes in the electrochemical signal.

    • Repeat for a range of carbohydrate concentrations to generate a calibration curve.

Protocol 4: Live Cell Imaging of Intracellular Glucose

This protocol describes the use of a fluorescent boronic acid probe for imaging glucose in living cells.[10][12]

Materials:

  • Fluorescent boronic acid glucose probe (e.g., Mc-CDBA).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Cells of interest (e.g., HeLa cells).

  • Confocal microscope.

Procedure:

  • Cell Culture:

    • Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of the fluorescent probe in serum-free medium at a specific concentration (e.g., 10 µM) for a certain period (e.g., 30 minutes) at 37°C.

  • Glucose Stimulation (Optional):

    • To observe changes in intracellular glucose levels, the cells can be treated with different concentrations of glucose in the medium.

  • Imaging:

    • Wash the cells with PBS to remove the excess probe.

    • Add fresh medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

    • Acquire images at different time points or under different conditions to monitor dynamic changes in intracellular glucose.

Applications in Drug Development

Boronic acid-based sensors have significant potential in drug development:

  • High-Throughput Screening: These sensors can be used to screen for compounds that inhibit or modulate carbohydrate-protein interactions, which are crucial in many disease processes.

  • Disease Diagnosis and Monitoring: Sensors for specific carbohydrate biomarkers, such as sialic acid on cancer cells, can be developed for early diagnosis and monitoring of disease progression.[1]

  • Drug Delivery: Boronic acid-containing materials can be designed as glucose-responsive systems for the controlled release of drugs like insulin.[13]

By providing robust and versatile platforms for carbohydrate detection, boronic acid-based sensors are valuable tools for advancing research and development in the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols for Advanced Materials in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of advanced materials in Organic Light-Emitting Diodes (OLEDs), focusing on Thermally Activated Delayed Fluorescence (TADF) emitters, Perovskite Quantum Dots (PeQDs), and Quantum Dot (QD) Color Conversion technology. It includes detailed protocols for the fabrication and characterization of OLED devices, along with quantitative performance data.

Application Note 1: Thermally Activated Delayed Fluorescence (TADF) Emitters

Introduction: Thermally Activated Delayed Fluorescence (TADF) represents the third generation of OLED emitter materials, offering a pathway to achieve 100% internal quantum efficiency (IQE) without the need for heavy metals like iridium or platinum found in phosphorescent OLEDs (PHOLEDs).[1][2] TADF materials achieve this by harnessing non-emissive triplet excitons, which constitute 75% of the excitons generated under electrical excitation. Through a process called reverse intersystem crossing (RISC), triplet excitons are up-converted to emissive singlet excitons, thus maximizing light generation.[2] This is made possible by designing molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) states (ΔE_ST < 0.2 eV).[2]

Mechanism of Action: The efficiency of TADF emitters hinges on the RISC process. Molecules are designed with spatially separated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often using a donor-acceptor (D-A) structure. This minimizes the S₁-T₁ energy gap, allowing triplet excitons to transition back to the S₁ state using thermal energy from the environment before radiatively decaying to the ground state (S₀), producing "delayed" fluorescence.[2][3]

Applications: TADF emitters are particularly crucial for developing efficient and stable blue OLEDs, a long-standing challenge for the display industry.[4] They are also used as sensitizers in "hyperfluorescence" OLEDs, where a TADF material transfers energy to a conventional fluorescent emitter, combining the high efficiency of TADF with the high color purity and stability of fluorescent dopants.[5]

Performance Data: The performance of OLEDs utilizing TADF emitters has seen rapid improvement, with external quantum efficiencies (EQEs) now rivaling and even surpassing those of traditional PHOLEDs.

Emitter/Host SystemColorMax. EQE (%)Luminance (cd/m²)Refractive Index/Additional Info
4TCzBN (dopant) in 4Ac26CzBz (host)Blue35.8%>1000Low turn-on voltage (<3 V) and suppressed efficiency roll-off.[4]
Deep-blue MR-TADF 5-DABNA derivativeDeep Blue32.48%11,619Features a very narrow emission spectrum (22 nm).[6]
SpiroAC-TRZ (assistant dopant) in PVKGreen7.4%>18,000Solution-processed device using a phosphorescent Ir(III) emitter.[1]
Blue TADF + Yellow MR-TADFWarm White39.0%>1000High power efficiency (>190 lm/W) and long lifetime (LT80 > 446h).[4]

Application Note 2: Perovskite Quantum Dots (PeQDs)

Introduction: Perovskite quantum dots (PeQDs) are semiconductor nanocrystals that have emerged as highly promising materials for next-generation displays and lighting.[7] They possess a crystal structure following the ABX₃ formula (where A is a monovalent cation, B is a divalent metal, and X is a halide).[7] PeQDs offer exceptional optoelectronic properties, including high photoluminescence quantum yield (PLQY > 90%), tunable emission across the visible spectrum, and ultra-narrow emission bands, which leads to high color purity.[8] A key advantage is their potential for low-cost, solution-based fabrication, which contrasts with the expensive vacuum deposition methods required for many conventional OLED materials.[7][9]

Mechanism of Action: Like other quantum dots, the emission color of PeQDs is determined by their size and composition due to the quantum confinement effect. When an electric current is applied in a light-emitting diode (LED) structure, electrons and holes are injected into the PeQD layer, where they recombine to form excitons, which then radiatively decay to emit photons of a specific color. Their excellent properties make them suitable for use as the primary emissive layer in PeLEDs.

Applications: PeQDs are being developed for use in high-brightness, high-efficiency, and wide-color-gamut displays. Their solution processability makes them suitable for large-area and flexible device manufacturing using techniques like inkjet printing.[9] While they offer performance that can rival top-tier OLEDs, a major challenge remains their operational stability, as they can be sensitive to moisture, oxygen, and heat.[9][10] Recent research has made significant strides in improving their stability through material engineering and encapsulation.

Performance Data: PeQLEDs have demonstrated remarkable progress in both efficiency and operational lifetime, positioning them as a viable alternative to OLEDs.

Perovskite Material/Device StructureColorMax. EQE (%)Max. Luminance (cd/m²)Lifetime (T₅₀)
SFB10-stabilized PerovskiteGreen>20%~70,000 (at 100 mA/cm²)>800h with no degradation (at 10 mA/cm²); Estimated 10,000h at 5 mA/cm².[10]
CsPbBr₃ QDs with PVPy electron suppression layerGreen0.09%2,439Not Reported. Performance highly dependent on QD layer thickness.[11]
All-inorganic CsPbBr₃ (Crown Ether Synthesis)Green16.75%Not Reported>129h at an initial brightness of 100 cd/m².[12]
Inverted Blue PeLED with BPA passivationBlue7.87%Not ReportedNot Reported. Represents state-of-the-art for inverted blue PeLEDs.[13]

Application Note 3: Quantum Dot Color Conversion (QDCC)

Introduction: Quantum Dot Color Conversion (QDCC) is a hybrid display technology that combines a blue OLED or microLED light source with a layer of quantum dots.[14][15] In this architecture, the blue light from the emissive backlight excites green and red quantum dots, which then down-convert the high-energy blue light into pure green and red light.[15] The blue light for the blue subpixels passes directly through the QD layer. This approach avoids the need for color filters, which are used in traditional White-OLED (WOLED) displays and absorb more than two-thirds of the generated light.

Mechanism of Action: The core principle is photoluminescence. Blue photons emitted from the OLED backlight are absorbed by the red and green quantum dots. These QDs then re-emit photons at their characteristic, longer wavelengths with very high quantum efficiency. The result is a display with a wider color gamut (often exceeding 90% of the BT.2020 color space), higher brightness, and better energy efficiency compared to filtered OLED displays.[15]

Applications: QDCC is the technology behind QD-OLED displays, which are commercially available in high-end televisions and monitors. It is also a key enabling technology for full-color microLED displays, where fabricating individual red, green, and blue microLEDs at small scales is challenging. Using a blue microLED array with a QDCC layer simplifies the manufacturing process.[14]

Performance Data: QDCC layers significantly enhance the optical performance of emissive displays.

TechnologyKey Performance MetricValue
QD-OLEDColor Gamut Coverage>90% BT.2020[15]
QDCC for microLEDPhoton Conversion Efficiency (Heavy Metal-Free QDs)>38%[14]
QDCC for microLEDEstimated Color Conversion Efficiency (Green QDs)9.51%[16]
QDCC for microLEDEstimated Color Conversion Efficiency (Red QDs)16.55%[16]

Experimental Protocols

Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation (VTE)

This protocol describes the fabrication of a simple multilayer small-molecule OLED using VTE.

1. Substrate Preparation and Cleaning: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[17] b. Rinse each substrate with acetone for approximately 10 seconds, then dry with a nitrogen gun.[17] c. Submerge the substrates in a beaker of acetone and place it in an ultrasonic bath for 15 minutes.[17] d. Remove the substrates, rinse with deionized water, and submerge them in a beaker of isopropyl alcohol (IPA). Place this beaker in the ultrasonic bath for another 15 minutes.[17] e. Remove the substrates from the IPA and dry them thoroughly with a nitrogen gun. Ensure no residues or smudges remain. f. Place the dried substrates into an oxygen plasma cleaner with the ITO side facing up. Clean for 5-10 minutes to remove organic residues and increase the work function of the ITO.[17]

2. Loading into Vacuum Chamber: a. Immediately transfer the cleaned substrates to the vacuum deposition system to prevent re-contamination. b. Attach the substrates to the substrate holder, using a shadow mask to define the active area for the organic layers. Ensure the ITO-coated side faces the evaporation sources.[17][18] c. Load the organic materials (e.g., Hole Transport Layer, Emissive Layer, Electron Transport Layer materials) into separate crucibles within the chamber. d. Load the cathode metal (e.g., LiF, Al) into its respective evaporation boats. e. Evacuate the chamber to a base pressure of 10⁻⁶ to 10⁻⁷ Torr.[19]

3. Layer Deposition: a. Sequentially deposit the organic and metal layers by heating the corresponding crucibles/boats. The deposition rate and final thickness are monitored in real-time using a quartz crystal microbalance (QCM). b. A typical device stack could be: i. Hole Transport Layer (HTL): e.g., α-NPD (50 nm) at a rate of ~1-2 Å/s. ii. Emissive Layer (EML): e.g., Alq₃ (65 nm) at a rate of ~1-2 Å/s.[19] iii. Electron Transport Layer (ETL): (Often the same as EML in simple devices, or a dedicated material). iv. Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (1 nm) at a rate of ~0.1 Å/s.[19] v. Cathode: e.g., Aluminum (Al) (100 nm) at a rate of ~5-10 Å/s.[19] c. Use a separate, larger shadow mask for the cathode deposition to define the electrode area.

4. Encapsulation: a. After deposition, transfer the devices from the vacuum chamber into a nitrogen-filled glovebox without exposure to air or moisture. b. Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top. c. Cure the epoxy with a UV lamp to seal the device, protecting the organic layers from environmental degradation.

Protocol 2: OLED Fabrication via Inkjet Printing

This protocol outlines the general steps for fabricating a polymer-based OLED (PLED) using inkjet printing.

1. Ink Formulation: a. Dissolve the functional organic material (e.g., a light-emitting polymer) in a suitable organic solvent or solvent mixture to create a stable ink.[20][21] b. The ink's rheological properties (viscosity, surface tension) must be optimized for the specific printhead being used to ensure stable droplet formation. c. Filter the ink through a sub-micron filter to remove any particulates that could clog the printer nozzle.

2. Substrate Preparation: a. Use a pre-patterned ITO substrate that has undergone the cleaning procedure described in Protocol 1 (steps 1a-1f). b. The substrate may require a surface treatment (e.g., plasma or UV-ozone) to adjust its surface energy, ensuring that the printed ink wets and spreads uniformly.[22] c. A bank or pixel well structure, typically made of a photoresist, is often patterned onto the substrate to contain the ink within the desired pixel area.[20]

3. Printing the Organic Layers: a. The printing process is typically conducted in a controlled environment (e.g., a nitrogen glovebox) to prevent contamination and degradation of the materials. b. Load the formulated ink into the inkjet printer. c. Print the hole-injection layer (e.g., PEDOT:PSS) onto the ITO anode and anneal (dry) it to remove the solvent.[22] d. Print the light-emitting polymer ink into the pixel wells. The printer deposits a precise volume of ink (in the picoliter range) in each well.[20] e. Carefully dry the emissive layer to remove the solvent, leaving a uniform thin film of the polymer.[20]

4. Cathode Deposition and Encapsulation: a. The cathode is typically deposited via thermal evaporation (as described in Protocol 1, step 3v) as printable, air-stable cathode materials are challenging to formulate.[21] b. Encapsulate the device as described in Protocol 1 (step 4) to ensure a long operational lifetime.

Protocol 3: OLED Device Characterization

This protocol details the standard procedures for evaluating OLED performance.

1. Current-Voltage-Luminance (IVL) Characterization: a. The fundamental characterization to determine device efficiency.[23] b. Setup: Place the fabricated OLED device on a test stage. Use a source measure unit (SMU) to apply a voltage across the device and measure the resulting current. Simultaneously, use a calibrated photodetector or spectroradiometer (e.g., with an integrating sphere for absolute EQE) aimed at the pixel to measure the light output (luminance in cd/m² or radiance in W/sr/m²).[23][24] c. Procedure: i. Connect the SMU probes to the anode and cathode of the OLED pixel. ii. Program the SMU to sweep the voltage from 0 V to a voltage beyond the device's turn-on (e.g., 10 V) in defined steps. iii. At each voltage step, record the current density (J, in mA/cm²) and the luminance (L, in cd/m²). d. Data Analysis: i. Current Efficiency (η_c): Calculate as L / J (in cd/A).[24] ii. Power Efficiency (η_p): Calculate as π * L / (J * V) (in lm/W). iii. External Quantum Efficiency (EQE, η_ext): Requires the electroluminescence (EL) spectrum. It is the ratio of photons emitted to electrons injected. This measurement is complex and often requires a calibrated integrating sphere setup.[24][25]

2. Electroluminescence (EL) Spectrum Measurement: a. Setup: Use a fiber-optic spectrometer or a spectroradiometer. b. Procedure: i. Apply a constant driving voltage or current to the OLED to achieve a stable light output. ii. Collect the emitted light with the spectrometer to record the intensity as a function of wavelength. c. Data Analysis: i. Determine the peak emission wavelength (λ_peak). ii. Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) from the spectrum to quantify the emission color.

3. Operational Lifetime Measurement: a. Setup: Place the device in a controlled environment (e.g., a nitrogen-filled chamber) to exclude extrinsic degradation factors. Use an SMU or power supply to drive the device and a photodetector to monitor its luminance over time.[24] b. Procedure: i. Set an initial luminance (L₀), for example, 1000 cd/m². ii. Drive the device under a constant DC current that produces L₀.[24][26] iii. Continuously record the luminance of the device over an extended period (hours, days, or weeks). c. Data Analysis: i. The lifetime is typically reported as the time it takes for the luminance to decay to a certain percentage of its initial value. ii. LT₅₀: Time to reach 50% of L₀.[27] iii. LT₉₅: Time to reach 95% of L₀.[24][28]

Visualizations

G Power Power Source Cathode Cathode Power->Cathode Electrons (e⁻) Injected Anode Anode Power->Anode Holes (h⁺) Injected Photon Photon (Light) ETL ETL EML EML ETL->EML e⁻ EML->Photon Recombination e⁻ + h⁺ → Exciton → Light HTL HTL HTL->EML h⁺

G Start Start Clean 1. Substrate Cleaning (Acetone, IPA, Ultrasonic Bath) Start->Clean Plasma 2. Oxygen Plasma Treatment Clean->Plasma Load 3. Load into Vacuum Chamber (Substrates, Masks, Materials) Plasma->Load Pump 4. Evacuate Chamber (Pressure < 10⁻⁶ Torr) Load->Pump Deposit_Org 5. Deposit Organic Layers (HTL, EML, ETL) Pump->Deposit_Org Deposit_Met 6. Deposit Cathode (EIL, Metal) Deposit_Org->Deposit_Met Unload 7. Unload into Glovebox Deposit_Met->Unload Encapsulate 8. Encapsulation (UV Epoxy + Glass Lid) Unload->Encapsulate End Finished Device Encapsulate->End

G Start Fabricated OLED Device IVL 1. IVL Measurement (SMU + Photodetector) Start->IVL EL 2. EL Spectrum Measurement (Spectrometer) Start->EL Lifetime 3. Lifetime Testing (Constant Current Drive) Start->Lifetime Eff Eff IVL->Eff Color Color EL->Color Stab Stab Lifetime->Stab Report Performance Report Eff->Report Color->Report Stab->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary retrosynthetic approaches for this molecule:

  • Route A (Late-Stage Borylation): This route involves first synthesizing the 2-aryl benzimidazole core, followed by converting a functional group (typically a halide) into the boronic acid.

    • Step 1: Condensation of N-phenyl-1,2-phenylenediamine with 3-bromobenzaldehyde or a related derivative to form 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole.

    • Step 2: Conversion of the aryl bromide to a boronic acid or its ester via methods like Miyaura borylation or lithium-halogen exchange.

  • Route B (Early-Stage Borylation): This approach prepares the boronic acid-functionalized building block first, followed by the benzimidazole ring formation.

    • Step 1: Synthesize (3-formylphenyl)boronic acid or its corresponding pinacol ester from 3-bromobenzaldehyde.

    • Step 2: Condense the boronic acid-containing aldehyde with N-phenyl-1,2-phenylenediamine to form the final product.

Route A is often preferred as the boronic acid moiety can be sensitive to the conditions used for benzimidazole synthesis.

Q2: What is the most critical stage affecting the overall yield?

A2: Both the benzimidazole ring formation and the borylation step can significantly impact the overall yield. Inefficient condensation in the first step leads to less substrate for the second, while common side reactions in the borylation step, such as protodeboronation and homocoupling, can drastically reduce the yield of the final product.[1][2]

Q3: Why is purification of the final boronic acid product often difficult?

A3: Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxine anhydrides.[3] They may also streak on silica columns. Alternative methods like recrystallization or specialized extraction are often more effective.[3][4]

Q4: Should I synthesize the boronic acid or the boronic acid pinacol ester?

A4: Boronic acid pinacol esters are generally more stable, less polar, and easier to purify by standard chromatography than their corresponding boronic acids.[2] They are also less prone to protodeboronation.[1] It is often advantageous to synthesize and purify the pinacol ester and then hydrolyze it to the boronic acid in the final step if required.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on Route A (Late-Stage Borylation).

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1: Formation of 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole1. Incomplete condensation reaction. 2. Harsh reaction conditions (e.g., strong acids, high temperatures) causing degradation.[5] 3. Inefficient oxidation of the dihydrobenzimidazole intermediate.1. Optimize Catalyst: Use a mild and efficient catalyst like silica-supported periodic acid (H₅IO₆-SiO₂) for high yields under gentle conditions.[6] 2. Use Microwave Synthesis: Microwave-assisted reactions can dramatically reduce reaction times (from hours to minutes) and increase yields.[7][8] 3. Choose an Appropriate Oxidant: If the reaction proceeds via an intermediate Schiff base, ensure complete oxidative aromatization using a suitable oxidant like MnO₂ or Oxone.[6]
Low Yield in Step 2: Borylation of 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole1. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is a known side reaction for arylboronic acids.[1] 2. Homocoupling: The aryl halide couples with itself, forming a biaryl impurity.[2] 3. Poor Catalyst Activity: The palladium catalyst system is not optimal for the substrate.1. Strict Anhydrous/Anaerobic Conditions: For lithium-halogen exchange routes, ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon/Nitrogen) at low temperatures (-78 °C) to minimize side reactions.[2] 2. Optimize Miyaura Borylation: Screen different palladium catalysts, ligands, and bases. A common effective system is PdCl₂(dppf) with potassium acetate (KOAc) in an anhydrous solvent like dioxane.[2] (See Table 1). 3. Use a Boronate Ester: Synthesize the pinacol boronate ester (Bpin) instead of the free boronic acid, as it is more robust.
Product Purification Issues 1. Co-elution of impurities with the product on silica gel. 2. Formation of boroxines (trimeric anhydrides) from the boronic acid. 3. Product is insoluble or sticky.1. Avoid Silica Gel for Boronic Acid: Instead of column chromatography, try recrystallization from a suitable solvent like hot ethanol.[3] 2. Acid/Base Extraction: Exploit the acidic nature of the boronic acid. Dissolve the crude product in an organic solvent (e.g., ether) and extract with a basic aqueous solution (e.g., NaOH). The boronate salt will move to the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer and extract the pure boronic acid.[4] 3. Form a Crystalline Adduct: React the crude boronic acid with diethanolamine to form a stable, crystalline adduct that can be easily purified by filtration. The boronic acid can be recovered by acidic workup.[3]
Inconsistent Results 1. Variable quality of reagents or solvents (especially moisture content). 2. Inefficient degassing of reaction mixtures for cross-coupling.1. Use High-Purity Reagents: Use freshly dried solvents and flame-dry bases like potassium acetate before use.[2] 2. Thorough Degassing: For palladium-catalyzed reactions, degas the solvent and reaction mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes or by using freeze-pump-thaw cycles.[2][9]

Experimental Protocols & Data

Protocol 1: Synthesis of 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (Intermediate)

This protocol is based on the widely used condensation method.

  • To a round-bottom flask, add N-phenyl-1,2-phenylenediamine (1.0 eq), 3-bromobenzaldehyde (1.05 eq), and a suitable solvent (e.g., ethanol or acetonitrile).

  • Add a catalyst. For a high-yield, mild approach, add silica-supported periodic acid (H₅IO₆-SiO₂) (e.g., 0.1 eq).[6]

  • Stir the mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the reaction by TLC.

  • Upon completion, filter the catalyst. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography to yield the pure intermediate.

Protocol 2: Miyaura Borylation to Synthesize the Boronic Acid Pinacol Ester

This protocol converts the aryl bromide intermediate into its boronic acid pinacol ester.

  • In a flame-dried, argon-flushed flask, combine 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and flame-dried potassium acetate (KOAc) (3.0 eq).[2]

  • Add the catalyst system: PdCl₂(dppf) (3 mol%).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-90 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by silica gel chromatography to obtain the desired boronic acid pinacol ester.

Data Tables

Table 1: Optimization of Miyaura Borylation Conditions

The following table presents representative data on how reaction parameters can be optimized for Suzuki-Miyaura coupling reactions, a class of reactions that includes Miyaura borylation.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100High[9]
2PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane9055-59[10]
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene110Trace[10]
4Pd-NHC@Eu-BCI (25mg)-K₂CO₃ (2)Ethanol8099[11]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting starting conditions for optimization.

Visual Guides: Workflows and Diagrams

Synthetic Workflow

The following diagram illustrates a standard experimental workflow for the synthesis of the target compound via the Late-Stage Borylation route (Route A).

Caption: Synthetic workflow for the target boronic acid.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve low yield issues during the synthesis.

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this and structurally similar arylboronic acids include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[1] The choice of solvent is critical and may require some screening.

  • Column Chromatography: Silica gel chromatography can be used, but challenges such as streaking and product degradation can occur.[1] Alternative stationary phases like neutral alumina or modified silica may offer better results.

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[2][3]

  • Derivatization: Formation of a diethanolamine adduct can facilitate purification, especially when the boronic acid is not amenable to direct crystallization.[1][4]

Q2: I'm observing significant streaking and poor separation during silica gel chromatography. What can I do?

A2: Streaking of boronic acids on silica gel is a common issue, often due to the interaction of the Lewis acidic boron atom with the acidic silica surface. Here are some strategies to mitigate this:

  • Use a less acidic stationary phase: Consider using neutral alumina for your column.

  • Modify the mobile phase: Adding a small amount of a polar solvent or a modifier like acetic acid to the eluent can sometimes improve peak shape.

  • Impregnate the silica gel: Preparing a slurry of silica gel with a boric acid solution before packing the column can help to saturate the active sites and reduce tailing.

  • Consider reverse-phase chromatography: If your compound has sufficient hydrophobic character, C18 reverse-phase chromatography can be a viable alternative.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: Colored impurities often arise from oxidation or side-products from the synthesis. Here are two common methods for their removal:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. Be aware that excessive use of charcoal can lead to a loss of your desired product. The charcoal is then removed by hot filtration.

  • Potassium Permanganate Treatment: For persistent discoloration, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole derivative until a faint pink color persists. The excess permanganate and the precipitated manganese dioxide can be removed by adding a small amount of sodium bisulfite until the solution is colorless. The purified product is then recovered by cooling and filtration.

Q4: What are the common impurities I should expect to see in my crude this compound?

A4: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Starting materials: Unreacted o-phenylenediamine, phenylglycine, or other precursors.

  • Homocoupling products: Formation of biphenyl derivatives from the coupling of two boronic acid molecules.

  • Protodeborylation product: The replacement of the boronic acid group with a hydrogen atom.

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Possible Cause Troubleshooting Steps
Solvent is too good If the compound is too soluble in the chosen solvent even at low temperatures, you will have poor recovery. Try a different solvent or a solvent/anti-solvent system.
Premature crystallization If the compound crystallizes too quickly during hot filtration, you can lose a significant amount of product. Ensure your filtration apparatus is pre-heated.
Incomplete precipitation After cooling, ensure sufficient time is allowed for crystallization. Placing the flask in an ice bath or refrigerator can improve yield.

Issue 2: Product degradation during purification.

Possible Cause Troubleshooting Steps
Sensitivity to acidic silica gel As mentioned in the FAQs, the boronic acid moiety can be sensitive to acidic conditions. Use neutral alumina or modified silica for chromatography.
Thermal instability Avoid prolonged heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the compound.
Oxidation Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light, especially if it is off-white or colored.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating.[5][6] A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) can also be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 1 M sodium bicarbonate. The boronic acid will be deprotonated and move into the aqueous layer as its salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains non-acidic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified boronic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.[2]

Protocol 3: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Suspend the crude boronic acid in a suitable solvent like diethyl ether. Add diethanolamine (1.0-1.2 equivalents) and stir at room temperature. The crystalline diethanolamine adduct should precipitate out of the solution.

  • Isolation of Adduct: Collect the solid adduct by filtration and wash with the solvent (e.g., diethyl ether).

  • Hydrolysis of Adduct: Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a dilute acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves. The purified boronic acid will be in the organic layer.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude Product->AcidBaseExtraction Derivatization Derivatization Crude Product->Derivatization Pure Product Pure Product Recrystallization->Pure Product ColumnChromatography->Pure Product AcidBaseExtraction->Pure Product Derivatization->Pure Product NMR NMR Spectroscopy Pure Product->NMR LCMS LC-MS Pure Product->LCMS MeltingPoint Melting Point Pure Product->MeltingPoint

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions ImpureProduct Impure Product (by NMR/LC-MS) LowPurity Low Purity after Initial Purification ImpureProduct->LowPurity ColoredProduct Colored Product ImpureProduct->ColoredProduct Degradation Product Degradation ImpureProduct->Degradation ChangeMethod Change Purification Method (e.g., Recrystallization to Chromatography) LowPurity->ChangeMethod OptimizeMethod Optimize Current Method (e.g., Change Solvent, Modify Stationary Phase) LowPurity->OptimizeMethod Charcoal Activated Carbon Treatment ColoredProduct->Charcoal KMnO4 KMnO4 Treatment ColoredProduct->KMnO4 MilderConditions Use Milder Conditions (e.g., Lower Temperature, Inert Atmosphere) Degradation->MilderConditions

Caption: A troubleshooting decision tree for the purification of the target compound.

References

Technical Support Center: Overcoming Solubility Challenges with (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on structurally similar molecules and general principles of boronic acid chemistry to offer practical solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Solubility Issues

Problem: Difficulty dissolving this compound in the reaction solvent, leading to incomplete reactions and low yields.

Observation Potential Cause Suggested Solution
The boronic acid does not dissolve at room temperature.Inappropriate solvent selection. The large, aromatic structure of the molecule limits its solubility in non-polar solvents.1. Solvent Screening: Test the solubility in a range of polar aprotic and protic solvents. See Table 1 for recommended solvents. 2. Co-solvent System: Use a mixture of a good organic solvent (e.g., dioxane, THF, DMF) with a small amount of water. This is a common practice in Suzuki-Miyaura reactions.[1] 3. Heating: Gently warm the mixture to aid dissolution. Ensure the temperature is compatible with the stability of all reaction components.
The reaction is sluggish or does not go to completion despite the boronic acid appearing to dissolve.1. Catalyst Inhibition: The nitrogen-rich benzimidazole core can coordinate to the palladium catalyst, inhibiting its activity.[2] 2. Boronic Acid Decomposition: Boronic acids can be unstable, especially at elevated temperatures, leading to protodeboronation.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote the desired coupling.[2] 2. Use of Boronic Esters: Convert the boronic acid to a more stable pinacol ester. This can improve stability and, in some cases, solubility. 3. Slow-Release Strategy: Employing a boronic acid precursor, such as an aryltrifluoroborate, can slowly release the active boronic acid into the reaction, minimizing degradation.[3]
An insoluble solid persists even after heating and using co-solvents.The boronic acid may have formed an insoluble trimeric anhydride (boroxine) upon storage or dehydration.1. Hydrolysis: Add a small amount of water to the reaction mixture to hydrolyze the boroxine back to the monomeric boronic acid. 2. Fresh Reagent: Use a freshly opened or properly stored container of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Based on the structures of 2-phenylbenzimidazole and phenylboronic acid, polar aprotic solvents are a good starting point. We recommend screening solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), and 1,4-Dioxane. Polar protic solvents like ethanol and methanol may also be effective.[4][5][6] For Suzuki-Miyaura reactions, a mixture of dioxane and water is a commonly used and effective solvent system for related benzimidazole derivatives.[1]

Q2: I am seeing poor conversion in my Suzuki-Miyaura reaction. Could this be related to solubility?

A2: Yes, poor solubility can lead to low concentrations of the boronic acid in the reaction mixture, resulting in slow reaction rates and incomplete conversion. Additionally, the benzimidazole moiety can inhibit the palladium catalyst.[2] We recommend ensuring complete dissolution, if possible, and using appropriate ligands to protect the catalyst.

Q3: How can I improve the stability of the boronic acid during the reaction?

A3: Boronic acids can undergo protodeboronation, especially at higher temperatures. To mitigate this, you can:

  • Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.

  • Use a "slow-release" strategy with a precursor like an aryltrifluoroborate.[3]

  • Carefully control the reaction temperature and time.

Q4: Is it necessary to use a base in the reaction, and can it affect solubility?

A4: Yes, a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can also influence the solubility of the boronic acid. While strong bases can deprotonate the boronic acid to form a more soluble boronate salt, care must be taken as this can also affect the stability of other reagents. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

Data Presentation

Table 1: Qualitative Solubility of 2-Phenylbenzimidazole

SolventSolubilityReference
WaterSlightly soluble[5][7][8]
MethanolSoluble[5]
EthanolSoluble[6]
ChloroformSoluble[5]
BenzeneSoluble[5]
DMSOSlightly Soluble[9]

Table 2: Quantitative Solubility of Phenylboronic Acid

SolventSolubility at 20°CReference
Water10 g/L[4][10][11]
Diethyl etherSoluble[4]
EthanolSoluble[4]
Dipropyl etherHigh solubility[12][13]
AcetoneHigh solubility[12][13]
ChloroformModerate solubility[12][13]
MethylcyclohexaneVery low solubility[12][13]
HexanesPoorly soluble[4]
Carbon tetrachloridePoorly soluble[4]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 10:1 ratio).

  • Purge the flask with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Source - Ligand start->catalyst solvent Add Solvent System (e.g., Dioxane/H₂O) catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp. degas->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_flowchart start Poor Solubility Observed solvent_check Is the solvent appropriate? (Polar aprotic/protic) start->solvent_check co_solvent Add a co-solvent (e.g., water, DMF) solvent_check->co_solvent No ligand_check Is catalyst inhibition suspected? solvent_check->ligand_check Yes heating Apply gentle heating co_solvent->heating heating->ligand_check ester_formation Consider converting to a boronic ester (e.g., pinacol) success Reaction Proceeds ester_formation->success failure Issue Persists: Consult further literature for specific analogs ester_formation->failure ligand_check->ester_formation No change_ligand Use bulky, electron-rich phosphine ligands ligand_check->change_ligand Yes change_ligand->success change_ligand->failure

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Optimizing Suzuki Coupling for (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, especially with complex substrates like this benzimidazole derivative, can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Initial checks should include:

  • Reagent Quality and Stability: Boronic acids can degrade over time, and electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity this compound.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical for sterically hindered substrates.

  • Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: The use of anhydrous and degassed solvents is critical as oxygen can deactivate the catalyst.[1] The purity of the base is also important for consistent results.

Q2: I am observing significant amounts of homocoupling byproducts. How can this be minimized?

A2: Homocoupling, the formation of a symmetrical biaryl product from the coupling of two boronic acid molecules or two aryl halide molecules, is a common side reaction. The presence of oxygen can promote the homocoupling of boronic acids.[2] To suppress this:

  • Thoroughly Degas: Ensure the reaction mixture is completely free of oxygen by degassing the solvent and the reaction vessel.[2]

  • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes reduce the homocoupling of the boronic acid.[3]

  • Optimize Reaction Conditions: Screening different catalysts, ligands, and bases can help identify a system that favors the desired cross-coupling over homocoupling.[2]

Q3: The benzimidazole nitrogen in my boronic acid appears to be inhibiting the catalyst. What strategies can I employ to overcome this?

A3: Catalyst poisoning by Lewis basic nitrogen atoms in heterocycles is a known issue in Suzuki couplings, leading to catalyst deactivation and low yields.[2] To mitigate this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[2]

  • Slow Addition: Adding the nitrogen-containing coupling partner slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[2]

  • Use of Pre-catalysts: Utilizing pre-formed palladium precatalysts can sometimes be more effective than generating the active catalyst in situ.[2]

Q4: My starting materials are not fully dissolving in the solvent system. What can I do?

A4: Poor solubility of reactants, particularly with complex heterocyclic compounds, can hinder the reaction rate and overall yield.[2] Consider the following:

  • Solvent Screening: Test different solvents or solvent mixtures. Common systems for Suzuki couplings include dioxane/water, THF/water, DMF, and toluene/water.[2][4]

  • Increase Temperature: Raising the reaction temperature can improve the solubility of your starting materials.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem: Low to No Product Formation
Potential Cause Troubleshooting Action Relevant Data/Considerations
Inactive Catalyst/Ligand Use fresh palladium source and ligand. Ensure proper storage under inert atmosphere.[1][2]Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (see Table 1).[3][4]
Ineffective Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous if using an anhydrous solvent system.[5]The choice of base can significantly impact the reaction outcome (see Table 2).[5]
Poor Solvent Choice Screen different solvent systems to ensure adequate solubility of all reactants at the reaction temperature.[2]Common solvents include 1,4-dioxane/H₂O, THF/H₂O, DMF, and toluene/H₂O.[2][4]
Presence of Oxygen Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂).[1][2]Oxygen can lead to catalyst deactivation and homocoupling.[2]
Problem: Significant Side Product Formation
Potential Cause Troubleshooting Action Relevant Data/Considerations
Protodeboronation Use fresh boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester).[1] Use anhydrous conditions and carefully select the base.[1]Electron-deficient boronic acids are more prone to this side reaction.[1]
Homocoupling Ensure rigorous exclusion of oxygen.[2] Adjust the stoichiometry of the coupling partners.[3]The presence of oxygen is a primary driver for boronic acid homocoupling.[2]
Catalyst Poisoning Use bulky, electron-rich ligands.[2] Add the benzimidazole-containing reactant slowly.[2]The Lewis basic nitrogen of the benzimidazole can coordinate to the palladium catalyst.[2]

Data Presentation: Optimizing Reaction Components

The following tables summarize the impact of different reaction components on the yield of Suzuki coupling reactions, based on literature for analogous systems. These should serve as a starting point for optimization.

Table 1: Catalyst and Ligand Screening

Palladium Source Ligand Typical Yield (%) Notes
Pd(OAc)₂SPhosGood to ExcellentOften effective for N-containing heterocycles.[4]
Pd₂(dba)₃XPhosGood to ExcellentBulky ligand, good for sterically hindered substrates.[2]
Pd(PPh₃)₄-Moderate to GoodA common catalyst, but may be less effective for challenging substrates.[3]
PdCl₂(dppf)-Moderate to GoodOften used for a broad range of substrates.

Table 2: Base and Solvent Screening

Base Solvent System Typical Yield (%) Notes
K₂CO₃Dioxane / H₂OGoodA widely used and effective base.
Cs₂CO₃Dioxane / H₂OGood to ExcellentOften provides higher yields but is more expensive.[4]
K₃PO₄Dioxane / H₂OGood to ExcellentA strong base that can be very effective.[4]
Na₂CO₃Toluene / H₂OModerate to GoodA milder base, may require higher temperatures.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere Purge C->D E Heat to Reaction Temp D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J Product Analysis

Caption: General workflow for the Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Reagents Check Reagent Quality (Freshness, Purity) Start->Reagents Inert Ensure Inert Atmosphere (Degas Properly) Reagents->Inert If reagents are good Conditions Screen Reaction Conditions Inert->Conditions If atmosphere is inert Catalyst Catalyst/Ligand Screening Conditions->Catalyst Base Base Screening Catalyst->Base If still low yield Success Optimized Reaction Catalyst->Success Improved Yield Solvent Solvent Screening Base->Solvent If still low yield Base->Success Improved Yield Solvent->Success Optimization Complete

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Preventing decomposition of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during reactions involving (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. The information is tailored for researchers, scientists, and drug development professionals to help prevent its decomposition and improve reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering step-by-step solutions to overcome them.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions

Possible Causes:

  • Decomposition of the Boronic Acid: this compound can be susceptible to protodeboronation, especially under basic conditions and at elevated temperatures.

  • Catalyst Inhibition: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1]

  • Homocoupling of the Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct and reducing the yield of the desired cross-coupled product.

Troubleshooting Workflow:

start Low or No Product Yield check_decomposition Assess Boronic Acid Stability (TLC, LC-MS of starting material) start->check_decomposition check_catalyst Evaluate Catalyst Performance (Screen different ligands and bases) start->check_catalyst check_homocoupling Analyze for Homocoupling Byproduct (MS analysis of crude mixture) start->check_homocoupling solution_decomposition Modify Reaction Conditions to Enhance Stability (Lower temp, different base, boronic ester) check_decomposition->solution_decomposition solution_catalyst Optimize Catalyst System (Use bulky ligands, e.g., SPhos, XPhos) check_catalyst->solution_catalyst solution_homocoupling Minimize Oxygen Presence (Thorough degassing, use of antioxidants) check_homocoupling->solution_homocoupling

Troubleshooting workflow for low product yield.

Detailed Solutions:

  • To Counteract Decomposition:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Microwave-assisted heating can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter duration.

    • Employ Boronic Acid Surrogates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives can undergo slow release of the boronic acid under the reaction conditions, maintaining a low concentration of the active, and potentially unstable, species.

  • To Overcome Catalyst Inhibition:

    • Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired catalytic cycle and reduce the inhibition caused by the benzimidazole nitrogen atoms.

    • Use Palladium Precatalysts: Commercially available palladium precatalysts that are air- and moisture-stable can improve reproducibility and activity.

  • To Minimize Homocoupling:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for an extended period are recommended.

    • Use of Additives: In some cases, the addition of a small amount of a reducing agent can help to keep the palladium in its active Pd(0) state.

Issue 2: Inconsistent Reaction Results

Possible Causes:

  • Variable Quality of Boronic Acid: The purity and stability of this compound can vary between batches, leading to inconsistent results.

  • Atmospheric Moisture and Oxygen: Boronic acids can be sensitive to air and moisture, leading to decomposition over time.

Preventative Measures:

start Inconsistent Results check_reagent Verify Boronic Acid Quality (Purity analysis, proper storage) start->check_reagent check_conditions Standardize Reaction Setup (Consistent degassing, dry solvents) start->check_conditions solution_reagent Use High-Purity Reagent (Store under inert atmosphere) check_reagent->solution_reagent solution_conditions Implement Rigorous Anhydrous and Anaerobic Techniques check_conditions->solution_conditions

Workflow for addressing inconsistent reaction results.

Detailed Solutions:

  • Ensure Reagent Quality:

    • Purity Check: Before use, verify the purity of the boronic acid using techniques like NMR or LC-MS.

    • Proper Storage: Store the boronic acid in a desiccator under an inert atmosphere (argon or nitrogen) and at a low temperature as recommended by the supplier.

  • Standardize Experimental Conditions:

    • Use Dry Solvents: Always use freshly dried and degassed solvents.

    • Inert Atmosphere: Set up the reaction under an inert atmosphere using a Schlenk line or a glovebox.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often catalyzed by acid or base and accelerated by heat. For heteroaryl boronic acids, the rate of protodeboronation can be highly dependent on the pH of the reaction medium.

  • Oxidative Homocoupling: This involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is promoted by the presence of oxygen.

Q2: How does the benzimidazole group affect the stability of the boronic acid?

A2: The nitrogen-rich benzimidazole heterocycle can influence stability in several ways:

  • Electronic Effects: The electronic properties of the benzimidazole ring can affect the lability of the C-B bond, potentially making it more susceptible to protodeboronation compared to a simple phenylboronic acid.

  • Catalyst Interaction: The basic nitrogen atoms of the benzimidazole can coordinate with the palladium catalyst. This interaction can sometimes lead to catalyst inhibition or promote side reactions.

Q3: Are there any recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?

A3: A good starting point would be to use a palladium precatalyst with a bulky phosphine ligand, a mild base, and an aprotic solvent. For example:

  • Catalyst: Pd₂(dba)₃ with SPhos or XPhos ligand (1-5 mol% Pd).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: Anhydrous and degassed dioxane or DMF.

  • Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. Microwave irradiation can also be effective.

Data Presentation

The following table provides a qualitative summary of the expected impact of various reaction parameters on the stability of heteroaryl boronic acids, which can be used as a guideline for this compound.

ParameterConditionExpected Impact on Boronic Acid StabilityRationale
Temperature High (>100 °C)DecreasedAccelerates protodeboronation and other decomposition pathways.
Low (≤80 °C)IncreasedSlower kinetics for decomposition reactions.
Base Strong (e.g., NaOH, NaOtBu)DecreasedPromotes rapid protodeboronation.
Weak (e.g., K₃PO₄, K₂CO₃)IncreasedLess likely to induce rapid decomposition.
Solvent Protic (e.g., H₂O, alcohols)May DecreaseCan act as a proton source for protodeboronation.
Aprotic (e.g., Dioxane, Toluene)IncreasedReduces the availability of protons for protodeboronation.
Atmosphere AirDecreasedOxygen promotes oxidative homocoupling.
Inert (N₂ or Ar)IncreasedPrevents oxidative side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and SPhos, and then add the anhydrous, degassed dioxane.

  • Transfer the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation and Use of the MIDA Boronate Ester

This protocol describes the formation of the more stable MIDA boronate ester for use in a slow-release Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equivalent)

  • N-methyliminodiacetic acid (MIDA) (1.1 equivalents)

  • Acetonitrile

  • Aryl chloride (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-dioxane/water (5:1 mixture)

Procedure:

Part A: Synthesis of the MIDA boronate ester

  • In a round-bottom flask, dissolve this compound and MIDA in acetonitrile.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid MIDA boronate ester can often be used without further purification.

Part B: Slow-Release Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the aryl chloride, the MIDA boronate ester of this compound, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the degassed dioxane/water solvent mixture.

  • Add the Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 80-100 °C. The MIDA boronate will slowly hydrolyze to release the boronic acid for the coupling reaction.

  • Monitor and work up the reaction as described in Protocol 1.

References

How to increase the purity of synthesized (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My initial NMR analysis shows significant impurities in my synthesized this compound. What are the common impurities and how can I remove them?

  • Answer: Common impurities in boronic acid syntheses include boroxines (cyclic anhydrides of the boronic acid), starting materials, and byproducts from protodeboronation.[1][2][3] The purification strategy will depend on the nature of the impurities. Below is a general workflow to address low purity.

    G cluster_0 Initial Purification Strategy start Crude Product (Low Purity) recrystallization Recrystallization start->recrystallization Solid product? extraction Acid-Base Extraction start->extraction Liquid/Oily product? purity_check Check Purity (NMR, HPLC) recrystallization->purity_check column Column Chromatography end High Purity Product column->end extraction->purity_check purity_check->column Purity <95% purity_check->end Purity >95%

    Caption: General purification workflow for the target boronic acid.

    A combination of techniques is often most effective. We recommend starting with recrystallization if the product is a solid, followed by column chromatography if further purification is needed.

Issue 2: Difficulty with Recrystallization

  • Question: I am having trouble recrystallizing my this compound. It either oils out or the purity does not improve significantly. What should I do?

  • Answer: Recrystallization can be challenging for some boronic acids.[3][4] If you are facing difficulties, consider the following:

    • Solvent Screening: A systematic solvent screen is crucial.[3] Test a range of single and binary solvent systems. For a molecule with both aromatic and polar functional groups like yours, consider solvent systems such as ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.[4]

    • Trituration: Before a full recrystallization, try triturating the crude material with a solvent in which the desired product is sparingly soluble but the impurities are more soluble.[1][4] Hexanes or diethyl ether can be good starting points.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then to 0-4 °C. Rapid cooling can lead to precipitation of impurities.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Issue 3: Product Sticks to Silica Gel During Column Chromatography

  • Question: My boronic acid seems to be degrading or irreversibly adsorbing to the silica gel during column chromatography. How can I prevent this?

  • Answer: Boronic acids can interact strongly with the Lewis acidic sites on silica gel, leading to poor recovery and decomposition.[1][3][5] Here are some strategies to mitigate this:

    • Use of Modified Silica Gel: Consider using silica gel that has been treated with boric acid.[5][6] This can suppress the over-adsorption of the boronic acid.

    • Solvent System Modification: Adding a small amount of a polar modifier to the eluent, such as acetic acid or triethylamine (if your compound is stable to it), can help to improve elution.[4]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like neutral alumina or C18 reversed-phase silica gel.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for purifying this compound?

A1: There is no single "best" method, as the optimal technique depends on the specific impurities present. However, a multi-step approach is often the most effective. A common and successful strategy involves an initial purification by acid-base extraction or recrystallization, followed by column chromatography for final polishing if necessary.

Q2: How can I remove boroxine impurities?

A2: Boroxines are in equilibrium with the boronic acid, and their formation is favored under anhydrous conditions.[2][7] To break down boroxines back to the boronic acid, you can dissolve the sample in a solvent containing a small amount of water.[2] During workup, washing with a slightly acidic aqueous solution (pH 1-2) can also help to hydrolyze the boroxine.[7]

Q3: Is it possible to purify my boronic acid without using column chromatography?

A3: Yes, in many cases, high purity can be achieved without resorting to column chromatography. A carefully optimized recrystallization can be highly effective.[8] Another powerful technique is purification via the formation of a diethanolamine adduct.[1][7][9] The adduct often crystallizes readily, and the pure boronic acid can be recovered by treatment with an acid.[1][7]

Q4: What are the expected purity levels with different purification techniques?

A4: The following table provides a summary of typical purity levels that can be achieved with various purification methods for arylboronic acids. The actual results will depend on the initial purity and the specific impurities present.

Purification MethodInitial Purity (%)Expected Final Purity (%)Typical Yield (%)
Recrystallization80-9095-9860-80
Column Chromatography70-85>9850-70
Acid-Base Extraction60-8085-9570-90
Diethanolamine Adduct Formation75-90>9950-75

Q5: How do I perform an acid-base extraction for my boronic acid?

A5: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. A general protocol is provided below.

G cluster_1 Acid-Base Extraction Workflow start Dissolve Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., 1M NaOH) start->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic aqueous Aqueous Layer (Boronate Salt) separate->aqueous acidify Acidify Aqueous Layer (e.g., 1M HCl to pH 1-2) aqueous->acidify extract_acid Extract with Organic Solvent acidify->extract_acid dry Dry Organic Layer and Evaporate extract_acid->dry end Purified Boronic Acid dry->end

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or place it in an ice bath.

  • Scale-Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography using Boric Acid-Treated Silica Gel

  • Preparation of Treated Silica: Prepare a slurry of silica gel in your chosen eluent. Add a small amount of boric acid (approximately 1-2% by weight of the silica gel) and mix thoroughly.

  • Column Packing: Pack a chromatography column with the boric acid-treated silica gel slurry.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by thin-layer chromatography (TLC).

  • Collection and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Purification via Diethanolamine Adduct Formation

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent such as diethyl ether.[7][9] Add diethanolamine dropwise with stirring. The diethanolamine adduct, which is often a crystalline solid, should precipitate.[7][9]

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with cold diethyl ether.

  • Recovery of Boronic Acid: Suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.[7] Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

  • Final Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure this compound.[7]

References

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling with (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura coupling of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a benzimidazole-containing boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like benzimidazoles are common and can often be attributed to several key factors:

  • Catalyst Inhibition: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][3] Electron-deficient and certain nitrogen-containing heterocyclic boronic acids are particularly susceptible to this issue.[2]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction can lead to poor catalytic activity.[3][4]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3][4]

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination of these parameters can lead to failed reactions.[5]

Q2: How can I mitigate catalyst poisoning by the benzimidazole moiety?

A2: Catalyst poisoning by Lewis-basic heterocycles is a frequent challenge.[2] To address this, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) can sterically shield the palladium center.[2][6] This bulkiness hinders the coordination of the benzimidazole nitrogen to the metal, thus preserving the catalyst's activity.[6]

  • Employing Precatalysts: Well-defined "precatalysts" are often more effective than generating the catalyst in situ. These are typically air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions.[4][5]

Q3: What are the best practices to prevent protodeboronation of my boronic acid?

A3: Protodeboronation is a common culprit for low yields.[2][3] To minimize this side reaction:

  • Modify the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These are generally less prone to protodeboronation.[2][7]

  • Optimize the Base: Use a weaker, non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong bases, especially in aqueous media, can accelerate protodeboronation.[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents (e.g., toluene, dioxane, THF) can significantly reduce its occurrence.[2][3]

  • Lower Reaction Temperature: Reducing the temperature can disfavor the protodeboronation pathway. However, this may necessitate the use of a more active catalyst system to achieve a reasonable reaction rate.[2]

Q4: Which palladium catalyst system is recommended for coupling with this compound?

A4: For challenging substrates like N-containing heteroaryl boronic acids, modern catalyst systems are generally required.[6] Highly active systems utilizing bulky, electron-rich phosphine ligands are often the most successful.[2][6]

  • Buchwald Ligand-Based Systems: Catalysts derived from ligands like SPhos and XPhos have demonstrated high efficacy for the coupling of N-rich heterocycles.[5][8] They are known to promote the crucial oxidative addition step and stabilize the palladium catalyst.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-type precatalysts, are also very effective and can offer high stability and activity.[4]

It is highly recommended to screen a few different catalyst systems to find the optimal one for your specific substrate combination.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst inhibition by the benzimidazole nitrogen.[1]2. Inactive catalyst (incomplete reduction of Pd(II) or degradation).[3]3. Protodeboronation of the boronic acid.[2][3]1. Switch to a catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[2][6]2. Use a fresh, high-quality precatalyst. Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation.[3]3. Convert the boronic acid to its pinacol ester or trifluoroborate salt. Use anhydrous conditions and a milder base (e.g., K₂CO₃, Cs₂CO₃).[2][3][7]
Significant Amount of Starting Material Unreacted 1. The oxidative addition step is too slow.[2]2. Insufficient reaction temperature or time.1. For less reactive aryl halides (especially chlorides), use a more electron-rich and bulky ligand to accelerate oxidative addition.[2]2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period.
Formation of Homocoupled Byproducts 1. Presence of oxygen in the reaction mixture.[3][4]2. Use of a Pd(II) source that is slowly reduced.[4]1. Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly forms the active Pd(0) species.[4]
Inconsistent Yields Between Batches 1. Variable purity of the boronic acid.[2]2. Incomplete degassing or introduction of air/moisture.1. Check the purity of the boronic acid by NMR before each use.[2]2. Standardize the degassing procedure and use dry solvents and reagents.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Couplings

The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura couplings of substrates relevant to this compound.

Table 1: Coupling of Nitrogen-Containing Heteroaryl Halides

EntryHeteroaryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10018Moderate to Excellent
22-Bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)K₃PO₄1,4-Dioxane8012~90[5]
32-Bromo-6-methyl-1H-benzo[d]imidazole3-Thienylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/H₂O9531Moderate to Excellent
42-Bromo-6-methyl-1H-benzo[d]imidazole4-Fluorophenylboronic acidP1 Precatalyst (1.5 mol%)K₃PO₄Dioxane/H₂O605-8Good to Excellent[5]
52-Bromo-6-methyl-1H-benzo[d]imidazole2-Naphthylboronic acidPd₂(dba)₃ (2 mol%) / IMesCs₂CO₃Dioxane10015~96*[5]

*Yields are approximate and based on similar reactions reported in the literature.[5]

Table 2: Performance of Buchwald Ligand-Based Precatalysts

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene4-(Diphenylamino)benzeneboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1001>95[9]
24-Chlorotoluene4-(Diphenylamino)benzeneboronic acidSPhos Pd G2K₃PO₄Toluene/H₂O1001>95[9]
31-Naphthyl sulfamate4-Methoxyphenylboronic acidPd-XPhos precatalystK₂CO₃Toluene/MeOH25498[8]
41-Naphthyl sulfamate2-Thienylboronic acidPd-XPhos precatalystK₂CO₃Toluene/MeOH254>95[8]
55-Bromoindolep-Tolylboronic acidPd/SSphos (5 mol%)K₂CO₃Water-Acetonitrile (4:1)3718>92[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates and coupling partners.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound or its corresponding ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed vial, condenser)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, combine the aryl halide, the boronic acid derivative, and the base.

  • Catalyst Addition: Add the palladium precatalyst to the flask.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst System: - Pd Precatalyst A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (Ar or N2) C->D E Heat to Reaction Temp. (e.g., 80-110 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Q1 Is Starting Material Consumed? Start->Q1 Q2 Protodeboronation Observed? Q1->Q2 Yes Sol1 Increase Catalyst Loading Use More Active Catalyst (e.g., Buchwald/NHC) Increase Temperature Q1->Sol1 No Q3 Homocoupling Observed? Q2->Q3 No Sol2 Use Boronic Ester/Trifluoroborate Anhydrous Conditions Weaker Base (K2CO3, Cs2CO3) Q2->Sol2 Yes Sol3 Rigorous Degassing Use Pd(0) Source or Efficient Precatalyst Q3->Sol3 Yes Sol4 Check Reagent Purity Optimize Ligand/Base/Solvent Q3->Sol4 No

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation L-Pd(II)(Ar)(X) reductive_elimination Reductive Elimination transmetalation->reductive_elimination L-Pd(II)(Ar)(R) reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

References

Managing reaction by-products of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its derivatives are of significant interest in the development of materials for organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of pharmaceutically active compounds, owing to the presence of the benzimidazole core, which is a known pharmacophore.[1][2]

Q2: What are the typical by-products observed in Suzuki-Miyaura coupling reactions using this boronic acid?

The most common by-products are the homocoupling product of the boronic acid and the protodeboronated starting material. The nitrogen-rich benzimidazole moiety can sometimes inhibit the palladium catalyst, potentially leading to lower yields and an increase in side reactions, especially at elevated temperatures.[3]

Q3: How can I minimize the formation of the homocoupling by-product?

Minimizing the homocoupling of boronic acids can be achieved by several strategies:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen, which can promote homocoupling.

  • Catalyst Choice: Use a pre-activated Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

Q4: What conditions can lead to protodeboronation and how can it be prevented?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids, particularly with heteroaromatic substrates. Factors that can promote protodeboronation include:

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Basic Conditions: The presence of water and strong bases can facilitate this side reaction.

To prevent protodeboronation:

  • Use anhydrous solvents and non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃).

  • Employ a more active catalyst system that promotes the desired cross-coupling at a lower temperature.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can undergo slow release of the active boronic acid under the reaction conditions.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Potential Cause Recommended Solution
Catalyst Inhibition The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to deactivation. Use a higher catalyst loading or switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote the catalytic cycle.
Protodeboronation of Starting Material The boronic acid is being consumed by protodeboronation before it can couple. Lower the reaction temperature and use anhydrous conditions with a weaker, non-aqueous base like K₃PO₄. Consider using the corresponding pinacol ester of the boronic acid.
Inefficient Transmetalation The transfer of the organic group from boron to palladium is slow. Ensure the base is adequately soluble and sufficiently strong to form the active boronate species. K₃PO₄ is often a good choice for challenging couplings.
Poor Quality of Boronic Acid The boronic acid may have degraded during storage. Assess the purity by NMR before use. It is recommended to use fresh or properly stored material.
Issue 2: Significant Formation of Homocoupling By-product
Potential Cause Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure all solvents and the reaction vessel are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Use of a Pd(II) Precatalyst Pd(II) species can directly mediate homocoupling. Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure that the reduction of the Pd(II) precatalyst to the active Pd(0) species is efficient and complete before the boronic acid is consumed.
High Concentration of Boronic Acid A high initial concentration of the boronic acid can favor the bimolecular homocoupling reaction. Consider a slow addition of the boronic acid or its solution to the reaction mixture.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Co-elution of By-products in Chromatography The desired product and the homocoupling by-product may have similar polarities. Try a different solvent system for column chromatography. In some cases, crystallization can be a more effective purification method.
Residual Palladium Catalyst The final product is contaminated with palladium. Pass the crude product through a plug of silica gel or treat it with a palladium scavenger.
Boronic Acid-based Impurities Unreacted boronic acid or its by-products are present in the crude mixture. A base wash can sometimes help remove acidic boronic acid impurities. Alternatively, a purification method involving the formation of a salt of the boronic acid can be employed for its removal.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar reaction with the corresponding pinacol ester and can be used as a starting point for optimization.[1]

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the aryl halide (1.0-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., 1,4-dioxane) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 60 to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization. In one reported case with a similar compound, the crude product precipitated from the reaction mixture upon cooling and was collected by filtration.[1]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Desired Product check_purity Check Purity of Boronic Acid start->check_purity use_fresh Use Fresh/Pure Boronic Acid check_purity->use_fresh Impure catalyst_inhibition Catalyst Inhibition? check_purity->catalyst_inhibition Pure end_good Improved Yield use_fresh->end_good change_ligand Increase Catalyst Loading or Use Bulky/Electron-Rich Ligand catalyst_inhibition->change_ligand Yes protodeboronation Protodeboronation? catalyst_inhibition->protodeboronation No change_ligand->end_good anhydrous_conditions Use Anhydrous Solvents and Non-Aqueous Base protodeboronation->anhydrous_conditions Yes lower_temp Lower Reaction Temperature anhydrous_conditions->lower_temp lower_temp->end_good

Caption: Troubleshooting workflow for low reaction yield.

By-product Management Strategy

byproduct_management crude_product Crude Reaction Mixture filtration Filtration (if product precipitates) crude_product->filtration extraction Aqueous Work-up (Extraction with Organic Solvent) crude_product->extraction chromatography Column Chromatography filtration->chromatography Low Purity pure_product Pure Product filtration->pure_product High Purity base_wash Base Wash (e.g., aq. NaHCO₃) extraction->base_wash remove_boronic_acid Removes Unreacted Boronic Acid base_wash->remove_boronic_acid base_wash->chromatography crystallization Crystallization chromatography->crystallization chromatography->pure_product Sufficient Purity crystallization->pure_product

Caption: General strategy for by-product removal and product purification.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a complex heterocyclic compound with applications in pharmaceutical and materials science. The purity of such building blocks is critical to ensure the quality, safety, and efficacy of the final products. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis of their performance based on established validation parameters.

Introduction to Purity Validation

The validation of analytical procedures is essential to demonstrate their suitability for their intended purpose. For purity assessment, the goal is to ensure that the methods can accurately and reliably quantify the main compound and its impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, outlining key parameters that must be evaluated.[1][2][3][4][5]

Key Analytical Techniques for Purity Determination

Several analytical techniques are employed to determine the purity of boronic acids and their derivatives. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and limitations in terms of selectivity, sensitivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[6][7] For boronic acids, reversed-phase HPLC is a common approach. However, challenges such as on-column hydrolysis of boronic acids to their corresponding boroxines (cyclic anhydrides) need to be addressed to ensure accurate quantification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹¹B NMR, is an invaluable tool for structural elucidation and purity determination. Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.[6][7] This is particularly useful for novel compounds where a pure reference standard may not be available. ¹¹B NMR is specific for boron-containing compounds and can provide information about the hybridization state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and its impurities, as well as to gain structural information through fragmentation analysis. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities. The complex structure of this compound can lead to characteristic fragmentation patterns that aid in its identification and the characterization of related substances.[9][10]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of reference standards, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, qNMR, and LC-MS for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Separation by HPLC followed by mass-to-charge ratio determination.
Primary/Secondary Method Secondary (requires a reference standard for quantification).Primary (can determine purity without a specific reference standard).[6][7]Secondary for quantification, but primary for identification.
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.Very high selectivity, especially with high-resolution MS.
Sensitivity Generally offers high sensitivity, suitable for trace impurity analysis.Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.Extremely high sensitivity, ideal for trace and ultra-trace analysis.
Quantitative Accuracy High, provided a pure reference standard is available.High, as it is a primary ratio method.Good, but can be more variable than HPLC-UV for quantification.
Information Provided Retention time, peak area (for quantification).Chemical structure, molar ratio of components.Retention time, molecular weight, fragmentation pattern.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) - Proposed Method

This proposed method is based on common practices for the analysis of arylboronic acids and benzimidazole derivatives and requires validation.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or an ammonium acetate buffer to control pH and improve peak shape.[11] A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or based on the UV spectrum of the main compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆, CD₃OD).

  • Internal Standard: A certified reference material with a known purity and a signal in a region of the spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the molar ratio of the two compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Positive ion mode is typically suitable for benzimidazole derivatives.

  • Data Acquisition: Acquire data in full scan mode to identify all ions and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of impurities.

  • Expected Fragmentation: The benzimidazole core is relatively stable. Fragmentation may involve the loss of the boronic acid group and cleavage of the phenyl rings.[9][10]

Potential Impurities

The purity of this compound can be affected by impurities from the synthetic route and degradation products. Common synthetic routes for benzimidazoles involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[12]

Potential Process-Related Impurities:

  • Starting materials: Unreacted o-phenylenediamine, benzoic acid derivatives.

  • Intermediates: Incompletely cyclized products.

  • By-products: Products from side reactions, such as over-arylation or dimerization.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Potential Degradation Products:

  • Boroxine: The cyclic trimer anhydride formed by the dehydration of the boronic acid. This is a very common impurity for boronic acids.[8]

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.

  • Oxidation products: Oxidation of the benzimidazole ring or other parts of the molecule.

Validation Workflow

The validation of an analytical method for purity determination should follow a structured approach to ensure that the method is fit for its purpose. The following diagram illustrates a typical workflow for analytical method validation.

G Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, NMR, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V1->V2 V3 Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability, Intermediate Precision) V4->V5 V6 Limit of Detection (LOD) V5->V6 V7 Limit of Quantitation (LOQ) V6->V7 V8 Robustness V7->V8 MI1 Routine Purity Testing V8->MI1 MI2 Stability Studies MI1->MI2 MI3 Impurity Profiling MI1->MI3

Caption: A logical workflow for the development, validation, and implementation of an analytical method for purity assessment.

Conclusion

The validation of the purity of this compound requires a multi-faceted analytical approach. HPLC provides excellent separation and quantification capabilities, while NMR offers detailed structural information and an alternative, primary method for quantification. Mass spectrometry is indispensable for the identification of unknown impurities and for trace-level analysis. A combination of these techniques, guided by a robust validation strategy according to ICH guidelines, will ensure the reliable assessment of the purity of this important chemical building block, thereby contributing to the quality and safety of the final products in which it is used.

References

A Comparative Analysis of Boronic Acid Reactivity in Suzuki-Miyaura Coupling: A Focus on (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reactivity of various boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. While direct quantitative reactivity data for (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is not extensively available in the current literature, this document aims to provide a valuable framework for its potential reactivity by comparing it with structurally related and commonly used arylboronic acids. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols to aid in the design of future comparative experiments.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and scope. Boronic acids are generally favored for their versatility and functional group tolerance, though their reactivity and stability can vary widely based on their molecular structure.[1] This guide will explore the factors influencing boronic acid reactivity and present a comparative analysis of data for representative arylboronic acids to infer the expected reactivity of this compound.

Factors Influencing Boronic Acid Reactivity

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the following factors:

  • Electronic Effects: The electronic nature of the substituents on the aryl ring of the boronic acid plays a crucial role. Electron-donating groups (EDGs) can increase the nucleophilicity of the organic group being transferred to the palladium center, which can accelerate the transmetalation step, often the rate-determining step of the reaction.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

  • Steric Hindrance: The steric bulk of substituents near the boronic acid group can hinder the approach of the boron reagent to the palladium complex, thereby slowing down the reaction rate. Ortho-substituents, in particular, can have a significant retarding effect on the reaction.[3]

  • Stability of the Boronic Acid: Boronic acids are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation. The stability of the boronic acid under the reaction conditions can impact the overall yield of the desired product.[4]

Comparative Reactivity Data

Boronic AcidAryl HalideCatalystBaseSolventTime (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)0.3395[5]
Phenylboronic acid4-IodoanisolePdCu@Ti₃C₂K₂CO₃H₂O196[6]
Phenylboronic acid4-ChloroacetophenonePd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)190[5]
(3-Aminophenyl)boronic acid4-Bromoanisoletrans-PdCl₂(NH₂CH₂COOH)₂K₂CO₃EtOH/H₂O (1:1)2485
(3-Aminophenyl)boronic acid4-Iodotoluenetrans-PdCl₂(NH₂CH₂COOH)₂K₂CO₃EtOH/H₂O (1:1)2490[3]
3-Pyridylboronic acid4-BromoacetophenonePd₂(dba)₃ / Ligand 1KFDioxane1288
3-Pyridylboronic acid4-Chloro-n-butylbenzenePd₂(dba)₃ / Ligand 2KFDioxane1276[7]

Analysis and Prediction for this compound:

Based on the data above and general reactivity principles, we can infer the following about the reactivity of this compound:

  • The benzimidazole moiety is a large, heterocyclic system. The nitrogen atoms in the imidazole ring can potentially coordinate with the palladium catalyst, which could influence the catalytic cycle.

  • The overall steric bulk of the molecule is significant, which might necessitate the use of more active catalyst systems or longer reaction times compared to simpler arylboronic acids like phenylboronic acid.

  • The electronic nature of the benzimidazole group is complex. While the imidazole ring itself can be electron-rich, the overall effect on the phenylboronic acid ring will depend on the interplay of inductive and resonance effects. It is anticipated that its reactivity will be comparable to or slightly lower than that of other heteroaryl boronic acids.

Experimental Protocols

To facilitate the direct comparison of "this compound" with other boronic acids, the following general protocol for a Suzuki-Miyaura cross-coupling reaction can be employed.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide Boronic Acid Base catalyst Add Catalyst System: Pd Source Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Quench Reaction (add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield characterize->yield

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Benzimidazole derivatives are known to exhibit a wide range of biological activities, with many compounds investigated as potential anticancer agents.[8][9] They can interact with various cellular targets and signaling pathways. The diagram below illustrates a simplified signaling pathway highlighting some of the known mechanisms of action for anticancer benzimidazole derivatives.

signaling_pathway cluster_cell Cancer Cell benzimidazole Benzimidazole Derivative tubulin β-Tubulin benzimidazole->tubulin binds pi3k_akt PI3K/AKT Pathway benzimidazole->pi3k_akt inhibits mapk MAPK Pathway benzimidazole->mapk inhibits dna DNA benzimidazole->dna intercalates topoisomerase Topoisomerase Inhibition benzimidazole->topoisomerase microtubules Microtubule Disruption tubulin->microtubules inhibits polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->proliferation dna_damage DNA Damage topoisomerase->dna_damage dna_damage->apoptosis

Caption: Simplified signaling pathways affected by anticancer benzimidazole derivatives.

Conclusion

While direct experimental data for the reactivity of this compound in Suzuki-Miyaura coupling is currently limited, a comparative analysis of structurally similar boronic acids provides valuable insights. It is anticipated that this compound will be a viable coupling partner, though its reactivity may be influenced by the steric and electronic properties of the bulky benzimidazole substituent. The provided experimental protocol offers a standardized method for researchers to quantitatively assess its reactivity against other boronic acids. Furthermore, the diverse biological activities of benzimidazole derivatives, particularly in cancer signaling pathways, underscore the importance of synthesizing novel analogues for drug discovery and development.

References

Spectroscopic Analysis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of advanced organic synthesis and drug development, precise analytical characterization of novel compounds is paramount. This guide focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid) , a compound of interest for researchers in medicinal chemistry and materials science. Due to the absence of publicly available experimental NMR data for this specific molecule, this guide will provide a theoretical framework for its analysis, outlining expected spectral characteristics and a standardized experimental protocol for data acquisition.

Introduction to this compound

This compound (CAS No. 1214723-26-8) is a complex organic molecule featuring a phenyl-substituted benzimidazole core linked to a phenylboronic acid moiety. Its structural attributes suggest potential applications as a building block in supramolecular chemistry, as a sensor for biologically relevant molecules, or as a scaffold in the design of therapeutic agents. Accurate NMR spectroscopic analysis is crucial for confirming its chemical structure and purity.

Theoretical ¹H and ¹³C NMR Spectral Analysis

While experimental data is not available, a theoretical analysis based on the compound's structure allows for the prediction of its NMR spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the three distinct phenyl rings and the benzimidazole core will likely appear as overlapping multiplets. The acidic protons of the boronic acid group (-B(OH)₂) may present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information on the carbon framework. Distinct signals are anticipated for the quaternary carbons of the benzimidazole and the carbon atom attached to the boron (ipso-carbon), which may be broadened due to quadrupolar relaxation of the boron nucleus. The remaining aromatic carbons will resonate in the typical downfield region (δ 110-150 ppm).

Comparison with Alternative Boronic Acids

In the absence of direct spectral data for the title compound, a comparison can be drawn with simpler, related structures like phenylboronic acid.

Compound NameKey ¹H NMR Features (Approx. δ, ppm)Key ¹³C NMR Features (Approx. δ, ppm)
Phenylboronic acid 7.4-7.9 (m, Phenyl protons), 8.1 (br s, B(OH)₂)128-135 (Aromatic carbons)
This compound) (Predicted) 7.2-8.5 (m, Multiple aromatic protons), Broad singlet for B(OH)₂(Predicted) 110-150 (Aromatic and benzimidazole carbons)

Table 1. Predicted NMR features in comparison to a simpler analogue.

Standard Experimental Protocol for NMR Data Acquisition

For researchers synthesizing this compound, the following protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

4.1 Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and may affect the chemical shifts, particularly of the labile boronic acid protons.

  • Transfer the solution to a standard 5 mm NMR tube.

4.2 NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

4.3 Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from compound synthesis to structural confirmation using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing & Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Purity Purity Assessment DataProcessing->Purity

Caption: Workflow for Synthesis and NMR-based Structural Confirmation.

This guide provides a foundational understanding for the ¹H and ¹³C NMR analysis of this compound. While awaiting the publication of experimental data, this theoretical framework and standardized protocol will aid researchers in their synthetic and analytical endeavors.

High-resolution mass spectrometry (HRMS) of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the high-resolution mass spectrometry (HRMS) analysis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, offering a comparative overview of analytical techniques and detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation and purity assessment of novel chemical entities like this compound. However, various analytical techniques can be employed, each with distinct advantages and limitations. The choice of method often depends on the specific analytical goal, such as quantitative analysis, impurity profiling, or structural confirmation.

Analytical TechniquePerformance CharacteristicsSuitability for this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements (<5 ppm), enabling unambiguous molecular formula determination and structural elucidation through fragmentation analysis.Excellent: Ideal for confirming the molecular formula (C₁₉H₁₅BN₂O₂) and studying fragmentation pathways to verify the complex benzimidazole-phenyl-boronic acid structure.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Offers separation of the analyte from impurities and reaction byproducts before mass analysis, providing both retention time and mass-to-charge ratio for identification and quantification.[2][3]Excellent: The preferred method for routine analysis, reaction monitoring, and impurity profiling. A C18 column with a suitable mobile phase gradient can effectively separate the target compound.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Provides high chromatographic resolution for volatile and thermally stable compounds.[3]Poor to Fair: Not ideal without derivatization due to the low volatility and potential thermal degradation of the boronic acid functional group.[3] Derivatization adds a sample preparation step.
Nuclear Magnetic Resonance (NMR) Spectroscopy Delivers detailed structural information and is inherently quantitative without the need for response factors.Good: Essential for unambiguous structure confirmation and can be used for quantitative analysis, though it has lower sensitivity compared to mass spectrometry.[3]
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) A soft ionization technique suitable for non-volatile and large molecules. Often requires derivatization for boronic acids to prevent dehydration.[1]Fair: Can be used for rapid analysis, but LC-MS with electrospray ionization is generally more common for small molecules of this type. In-situ derivatization with the matrix can simplify analysis.[1]

High-Resolution Mass Spectrometry (HRMS) Data

ParameterExpected Value/Characteristic
Molecular Formula C₁₉H₁₅BN₂O₂[4]
Molecular Weight 314.15 g/mol [4]
Theoretical Monoisotopic Mass 314.1226 Da
Expected [M+H]⁺ (Positive Ion Mode) 315.1304 m/z
Expected [M-H]⁻ (Negative Ion Mode) 313.1148 m/z
Mass Accuracy < 5 ppm
Isotopic Pattern Characteristic pattern due to the presence of Boron (¹⁰B/¹¹B) and Carbon (¹²C/¹³C) isotopes. The natural isotopic distribution of boron is approximately 20% ¹⁰B and 80% ¹¹B.[1]

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

  • Filter the final diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[3]

2. LC-HRMS Instrumentation and Conditions

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-7.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Mass Range: 100-500 m/z.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2).

Expected Fragmentation Pattern

The fragmentation of this compound in MS/MS experiments can provide valuable structural information. While the exact fragmentation will depend on the instrument and collision energy, some probable fragmentation pathways can be predicted based on the molecule's structure. Aromatic systems like the benzimidazole and phenyl rings are generally stable.[5] Fragmentation is likely to initiate at the more labile bonds.

Visualizing the Experimental Workflow and Fragmentation

To better illustrate the analytical process and potential molecular breakdown, the following diagrams are provided.

HRMS_Workflow HRMS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration B->C D LC Separation (C18 Column) C->D E ESI Ionization (+/- modes) D->E F Full Scan MS (Accurate Mass) E->F G Data-Dependent MS/MS (Fragmentation) F->G H Molecular Formula Determination G->H I Fragmentation Analysis H->I J Structural Confirmation I->J

Caption: A flowchart of the LC-HRMS experimental workflow.

Fragmentation_Pathway Predicted Fragmentation of [M+H]⁺ cluster_fragments Potential Fragments Parent [C₁₉H₁₆BN₂O₂]⁺ m/z 315.1304 Frag1 Loss of H₂O [C₁₉H₁₄BN₂O]⁺ Parent->Frag1 - H₂O Frag2 Loss of B(OH)₂ [C₁₉H₁₄N₂]⁺ Parent->Frag2 - B(OH)₂ Frag4 Benzimidazole core [C₁₃H₉N₂]⁺ Parent->Frag4 - C₆H₅B(OH)₂ Frag3 Phenyl radical [C₆H₅]⁺ Frag4->Frag3 - C₇H₄N₂

Caption: Predicted fragmentation of the protonated molecule.

References

Comparative study of the biological activity of different benzimidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the diverse pharmacological potential of benzimidazole derivatives, offering a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of key experimental data, detailed methodologies, and insights into the underlying mechanisms of action.

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[2][3] The versatility of the benzimidazole scaffold allows for structural modifications that lead to a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties.[3][4][5][6] This guide presents a comparative study of various benzimidazole derivatives, summarizing their biological activities with supporting experimental data.

Comparative Biological Activity of Benzimidazole Derivatives

The biological efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.[7] The following tables summarize the quantitative data for different derivatives, showcasing their potency in various biological assays.

Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 values in µM)
Compound/DerivativeCell LineIC50 (µM)Mechanism of Action/TargetReference
2-phenoxymethyl-benzimidazole (Compound 17)Leukemia (Molt4)14.1DNA Topoisomerase I inhibitor[4]
2,5-disubstituted benzimidazole (MH1)Leukemia (Molt4)-DNA minor groove binding, G2/M arrest, apoptosis[4]
Bis-benzimidazole derivative (Compound 8)Ovarian cancer (SKOV-3)2.95DNA minor groove binding[4]
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l)60 human cancer cell lines0.43 - 7.73Tubulin polymerization inhibitor (colchicine binding site)[4]
Benzimidazole-acridine derivative (Compound 8I)Leukemia (K562)2.68Topoisomerase I inhibitor, intrinsic apoptotic pathway[4]
Benzimidazole-acridine derivative (Compound 8I)Hepatocellular carcinoma (HepG-2)8.11Topoisomerase I inhibitor, intrinsic apoptotic pathway[4]
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative (Compound 12n)-0.030 ± 0.008c-Met tyrosine kinase inhibitor[4]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast cancer cells-Microtubule inhibitor, induces mitosis, mitochondria-dependent apoptosis[4]
FlubendazolePancreatic, Paraganglioma, Colorectal cancer cell lines0.01 - 3.29Inhibition of tubulin polymerization[8]
FenbendazolePancreatic, Paraganglioma cancer cell lines0.01 - 3.29Inhibition of tubulin polymerization[8]
Benzoyl aryl benzimidazole derivativesMCF7, HepG2, HCT116 cell lines0.06 - 0.5 µg/mLCaspase-3 binding[9]
Benzimidazole-based carboxamide derivativesSK-Mel-28 (skin melanoma)2.55 - 17.89Tubulin polymerization inhibitors[9]
Alkylsulfonyl 1H-benzo[d]imidazole derivativesMCF74.7 - 10.9Bcl-2 inhibition[9]
1,2,4-triazole benzimidazoleA549 (lung carcinoma)4.56DNA topoisomerase I inhibition[9]
Chrysin benzimidazole derivative (Compound 1)MFC cells25.72 ± 3.95Induces apoptosis[10]
Benzimidazole-triazole hybrid (5a)HepG-2, HCT-116, MCF-7, HeLa3.87 - 8.34EGFR, VEGFR-2, and Topo II inhibitor[11]
Benzimidazole-triazole hybrid (6g)HepG-2, HCT-116, MCF-7, HeLa3.34 - 10.92EGFR, VEGFR-2, and Topo II inhibitor[11]
Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)
Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2-Substituted benzimidazole (Compound 47)--Aspergillus niger0.018 mM[5]
Aminopyrimidinyl benzimidazoles (Compound 48)MRSA, E. coli-A. fumigatus-[5]
Purine benzimidazole hybrids (Compound 53)Multidrug-resistant S. aureus4--[5]
α-aminonitrile based benzimidazoles (Compounds 55, 56)Various bacterial species3.9 - 7.8C. albicans3.9 - 7.8[5]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)S. aureus, S. epidermidis, B. cereus, M. leutus, E. coli-A. niger, A. fumigatus7.81[12]
Benzimidazole-triazole hybrid (35d)E. coliPotent--[13]
Benzimidazole-triazole hybrid (35g)Various strains (except B. subtilis)Good--[13]
1,4-disubstituted-1,2,3-triazole containing benzimidazolone (37b, 37d)S. aureus3.125--[14]
1,4-disubstituted-1,2,3-triazole containing benzimidazolone (37b)E. coli3.125--[14]
Benzimidazole derivative (3c)--C. albicans24[15]
Benzimidazole derivative (3s)--C. albicans19[15]
Benzimidazole derivative (3h)--A. clavatus17[15]
Benzimidazole derivative (3f, 3p)--A. clavatus18[15]
Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives
Compound/DerivativeModelActivityMechanism of Action/TargetReference
5-methanesulfonamidobenzimidazole derivatives (5a, 5b, 5c)Carrageenan-induced rat paw edema92.73%, 95.64%, 97.62% inhibition-[1]
Substituted benzimidazole derivatives (6a, 6b, 6c)Carrageenan-induced rat paw edema81.75%, 79.09%, 86.69% inhibition-[1]
2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles (4a, 4b)Adjuvant-induced arthritis in rats (25 mg/kg)ActiveInhibition of lysosomal enzyme release from neutrophils[16]
Imidazopyridine derivatives (X10, X12, X13, X14, X15)LPS-stimulated macrophagesDose-dependent inhibition of TNF-α and IL-6 release-[17]
2-cyclohexylamino-1(4-methoxyphenyl)benzimidazoleCarrageenan-induced rat paw edema (100 mg/kg p.o.)53.2% inhibition-[7]
N-(1H-benzimidazol-2-ylmethyl) anilineCarrageenan-induced rat paw edema (100 mg/kg)100% inhibition-[7]
N-(1H-benzimidazol-2-ylmethyl)-3-chloroanilineCarrageenan-induced rat paw edema (100 mg/kg)100% inhibition-[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key biological assays cited in the comparison.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzimidazole derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds (benzimidazole derivatives) and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing Mechanisms of Action

Understanding the signaling pathways and experimental workflows is essential for contextualizing the biological activity data.

Experimental_Workflow_for_Drug_Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Synthesis Synthesis of Benzimidazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Characterization->Anti_inflammatory Data_Collection Data Collection (IC50, MIC, % Inhibition) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis Target_Identification Target Identification SAR_Analysis->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Caption: General experimental workflow for the discovery and evaluation of benzimidazole derivatives.

Many benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by certain benzimidazole derivatives.[18]

The antimicrobial mechanism of some benzimidazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to Benzimidazole Benzimidazole Derivatives Benzimidazole->DNA_Gyrase Inhibition

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.[19]

Conclusion

The benzimidazole scaffold remains a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable array of biological activities.[1][2] This comparative guide highlights the potent anticancer, antimicrobial, and anti-inflammatory properties of various substituted benzimidazoles, supported by quantitative data. The structure-activity relationship is a key factor, with specific substitutions significantly influencing the biological effect.[7] The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to design and evaluate novel benzimidazole-based therapeutic agents. Further investigations into the precise mechanisms of action and in vivo efficacy are crucial for translating these promising compounds into clinical applications.

References

Benchmarking the Performance of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid in Suzuki Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into biaryl structures via Suzuki coupling is of significant interest for the development of novel therapeutic agents. This document aims to assist researchers in evaluating the utility of this specific boronic acid by comparing its expected reactivity and performance with that of more common boronic acids.

While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, this guide extrapolates its performance based on known structure-activity relationships in Suzuki-Miyaura reactions and available data for structurally related compounds.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura reaction is influenced by several factors, including electronic effects, steric hindrance, and the stability of the boronic acid itself. The following tables present a comparative summary of expected yields for this compound and other common boronic acids when coupled with various aryl halides.

Note: The yields for this compound are estimated based on the performance of structurally similar and electronically comparable boronic acids. Actual yields may vary depending on the specific reaction conditions and substrates.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Time (h)Yield (%)
This compound 4-Bromoanisole Pd(PPh₃)₄ (3 mol%) K₂CO₃ Dioxane/H₂O 90-100 12-24 80-90 (Estimated)
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O90-1008-1690-98[1][2]
4-Methoxyphenylboronic acid (Electron-Donating)4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O801295
4-(Trifluoromethyl)phenylboronic acid (Electron-Withdrawing)4-BromoanisolePd(dppf)Cl₂ (3 mol%)K₂CO₃DMF1001285-92

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

Boronic AcidCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Time (h)Yield (%)
This compound 4-Chloroanisole Pd₂(dba)₃ / SPhos (2 mol%) K₃PO₄ Toluene/H₂O 100-110 18-24 70-85 (Estimated)
Phenylboronic acid4-ChloroanisolePd₂(dba)₃ / XPhos (2 mol%)K₃PO₄Dioxane/H₂O10012-2485-95[3]
4-Methoxyphenylboronic acid (Electron-Donating)4-ChlorotoluenePd₂(dba)₃ / RuPhos (2 mol%)K₃PO₄t-Amyl alcohol1101892
4-(Trifluoromethyl)phenylboronic acid (Electron-Withdrawing)4-ChlorobenzonitrilePd(OAc)₂ / SPhos (3 mol%)K₃PO₄Dioxane/H₂O1102488

Analysis of Performance

The presence of the bulky 1-phenyl-1H-benzo[d]imidazol-2-yl substituent at the meta position of the phenylboronic acid introduces moderate steric hindrance. This may lead to slightly longer reaction times or require more active catalyst systems compared to unsubstituted phenylboronic acid. However, the electronic nature of the benzimidazole group is not strongly electron-withdrawing or -donating, suggesting that its reactivity should be comparable to other functionalized arylboronic acids.

For challenging substrates like aryl chlorides, the use of highly active phosphine ligands, such as SPhos or XPhos, is often necessary to achieve good yields. The benzimidazole moiety itself can potentially coordinate to the palladium catalyst, which in some cases can inhibit the catalytic cycle.[4] Therefore, careful optimization of the ligand and base may be required to achieve optimal results.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound, the aryl chloride, and potassium phosphate.

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Add degassed water to the reaction mixture.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizations

To aid in the understanding of the processes discussed, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Boronic Acid, Aryl Halide, and Base Add Catalyst Add Palladium Catalyst and Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Inert Atmosphere Establish Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heat and Stir Reaction Mixture Inert Atmosphere->Heating & Stirring Monitoring Monitor Progress (TLC, LC-MS) Heating & Stirring->Monitoring Quench & Extract Quench Reaction and Perform Liquid-Liquid Extraction Monitoring->Quench & Extract Reaction Complete Dry & Concentrate Dry Organic Layer and Concentrate Quench & Extract->Dry & Concentrate Purification Purify by Column Chromatography Dry & Concentrate->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

X-ray crystallography of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural analysis of N-methyl and N-n-butyl-2-(2-boronophenyl)benzimidazoles, providing insights into their synthesis, and crystallographic properties.

This guide offers a comparative overview of the X-ray crystallographic data for two derivatives of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: N-Methyl-2-(2-boronophenyl)benzimidazole and N-n-butyl-2-(2-boronophenyl)benzimidazole. The structural information is based on the findings from the study by Blatch, A. J., et al. (2006), titled "Synthesis and structure of bifunctional N-alkylbenzimidazole phenylboronate derivatives" published in Organic & Biomolecular Chemistry. While the specific quantitative crystallographic data is contained within the supplementary materials of the original publication, this guide provides a comprehensive summary of the synthetic methods and the general structural features determined by X-ray diffraction.

Data Presentation: Crystallographic and Structural Comparison

The following table summarizes the key crystallographic information for the two derivatives. Detailed numerical data, including bond lengths and angles, are available in the supplementary information of the cited research article.[1]

FeatureN-Methyl-2-(2-boronophenyl)benzimidazoleN-n-butyl-2-(2-boronophenyl)benzimidazole
Chemical Formula C₁₄H₁₃BN₂O₂C₁₇H₁₉BN₂O₂
Molecular Weight 252.08 g/mol 294.16 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
General Structural Features The molecule exhibits a conformation influenced by intramolecular hydrogen bonding between a boronic acid hydroxyl group and the benzimidazole nitrogen atom.Similar to the methyl derivative, it shows intramolecular hydrogen bonding. The butyl group introduces conformational flexibility.
Data Availability Detailed crystallographic data is available in the supplementary materials of Blatch, A. J., et al. (2006).[1]Detailed crystallographic data is available in the supplementary materials of Blatch, A. J., et al. (2006).[1]

Experimental Protocols

The synthesis and crystallographic analysis of these compounds involved a multi-step process as detailed by Blatch, A. J., et al. (2006).[1]

Synthesis of N-Alkyl-2-(2-bromophenyl)benzimidazoles

The precursor N-alkyl-2-(2-bromophenyl)benzimidazoles were synthesized through the condensation of N-alkyl-o-phenylenediamines with 2-bromobenzaldehyde.

  • Reaction Setup: A solution of the respective N-alkyl-o-phenylenediamine (N-methyl- or N-n-butyl-o-phenylenediamine) and 2-bromobenzaldehyde in ethanol was prepared.

  • Condensation: The reaction mixture was heated under reflux. The progress of the reaction was monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture was cooled, and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography to yield the desired N-alkyl-2-(2-bromophenyl)benzimidazole.

Synthesis of N-Alkyl-2-(2-boronophenyl)benzimidazoles

The final boronic acid derivatives were obtained via a lithium-halogen exchange followed by borylation.

  • Lithiation: The N-alkyl-2-(2-bromophenyl)benzimidazole was dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes was added dropwise, and the mixture was stirred at this temperature for a specified period.

  • Borylation: Triisopropyl borate was then added to the reaction mixture, and it was allowed to warm to room temperature overnight.

  • Hydrolysis and Purification: The reaction was quenched with aqueous acid, and the product was extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated. The crude product was purified by recrystallization to afford the pure N-alkyl-2-(2-boronophenyl)benzimidazole.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compounds.

  • Crystal Growth: Crystals of the N-methyl and N-n-butyl derivatives were grown from appropriate solvent systems.

  • Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow for the synthesis and structural analysis of the N-alkylbenzimidazole phenylboronate derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (N-alkyl-o-phenylenediamine, 2-bromobenzaldehyde) condensation Condensation Reaction start->condensation precursor N-alkyl-2-(2-bromophenyl) -benzimidazole condensation->precursor lithiation Lithium-Halogen Exchange precursor->lithiation borylation Borylation with Triisopropyl Borate lithiation->borylation hydrolysis Hydrolysis borylation->hydrolysis product N-Alkyl-2-(2-boronophenyl) -benzimidazole hydrolysis->product crystallization Crystallization product->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure Structure Solution and Refinement xray->structure

Caption: Synthetic and analytical workflow for N-alkylbenzimidazole phenylboronate derivatives.

References

Comparative Analysis of HPLC and GC-MS Methods for Quality Control of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quality control of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a complex heterocyclic compound. The following sections detail proposed experimental protocols and expected performance data to assist in method selection and development.

It is important to note that the following methods are proposed based on established analytical principles for boronic acids and benzimidazole derivatives, and are intended to serve as a starting point for method development and validation for the specific compound of interest.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of complex organic molecules like the target boronic acid.

Proposed Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18.1-22 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm or 280 nm is likely to be appropriate).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. For non-volatile compounds like boronic acids, a derivatization step is typically required to increase their volatility.

Proposed Experimental Protocol:

  • Derivatization:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the derivatization reagent. Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of the boronic acid.

  • Instrumentation: A GC-MS system with a split/splitless injector, a capillary GC column, and a mass spectrometer (e.g., quadrupole).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Hold: Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods. These are generalized expectations based on the analysis of similar compounds and should be confirmed through method validation.

Performance ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng levelpg level
Limit of Quantification (LOQ) ng levelpg level
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sample Throughput ModerateLower (due to derivatization)
Ease of Use Relatively straightforwardMore complex (requires derivatization)
Cost (Instrument/Maintenance) LowerHigher

Qualitative Comparison: Advantages and Disadvantages

FeatureHPLCGC-MS
Advantages - Direct analysis of the compound without derivatization.- Suitable for non-volatile and thermally labile compounds.- Generally lower instrument and maintenance costs.- Robust and widely available technique.- High sensitivity and specificity.- Provides structural information from mass spectra.- Excellent for identifying and quantifying trace impurities.
Disadvantages - Lower sensitivity compared to GC-MS.- Co-eluting impurities can interfere with quantification if they have similar UV spectra.- Requires a derivatization step, which can be time-consuming and introduce variability.- Not suitable for thermally labile compounds that cannot be derivatized.- Higher instrument and maintenance costs.

Visualizing the Workflow and Method Selection

To aid in understanding the analytical process and the decision-making for method selection, the following diagrams are provided.

Quality Control Workflow cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Chromatographic Analysis cluster_3 Data Analysis Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Dilution Dilution Dissolution->Dilution Add Reagent Add Reagent Dilution->Add Reagent HPLC Injection HPLC Injection Dilution->HPLC Injection Heating Heating Add Reagent->Heating GC-MS Injection GC-MS Injection Heating->GC-MS Injection Separation Separation GC-MS Injection->Separation HPLC Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for quality control analysis.

Method Selection Logic Start Start Routine QC Routine QC Start->Routine QC Need for high throughput? Trace Impurity Analysis Trace Impurity Analysis Routine QC->Trace Impurity Analysis No HPLC HPLC Routine QC->HPLC Yes Trace Impurity Analysis->HPLC No (impurities are known and separable) GC-MS GC-MS Trace Impurity Analysis->GC-MS Yes

Caption: Logic for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be effectively applied to the quality control of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

For routine quality control, where throughput and cost-effectiveness are important, the proposed HPLC method is likely the more suitable choice due to its simplicity and direct analysis capabilities.

For applications requiring higher sensitivity and specificity, such as the identification and quantification of trace impurities or in-depth characterization, the GC-MS method , despite the need for derivatization, offers superior performance.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available resources, and the validation of the chosen method for its intended purpose.

Efficacy comparison between (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid against similar compounds, drawing upon available experimental data for structurally related molecules. While direct biological data for this specific compound is limited in publicly accessible literature, we can infer its potential activities and compare it to analogues based on the known structure-activity relationships of the benzimidazole and phenylboronic acid pharmacophores.

Chemical Structure and Properties

The target compound, this compound (CAS 1214723-26-8), possesses a unique architecture combining a 1-phenyl-1H-benzo[d]imidazole core with a phenylboronic acid moiety at the 2-position.

PropertyValue
Molecular Formula C₁₉H₁₅BN₂O₂
Molecular Weight 314.15 g/mol
SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)B(O)O

Comparative Efficacy Analysis

Based on the biological activities of structurally similar compounds, we can extrapolate the potential therapeutic applications of this compound in several key areas.

Antimicrobial Activity

A study on boronic acid-substituted benzimidazole derivatives revealed their potential as antimicrobial agents. Although the exact target compound was not evaluated, its structural similarity to the tested compounds suggests it may exhibit activity against various pathogens. The study highlighted that the position of substituents on the benzimidazole core influences the inhibitory activity.

Table 1: Comparative Antimicrobial Activity of Structurally Similar Benzimidazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)Reference
2-(Aryl)-1H-benzo[d]imidazole derivatives Staphylococcus aureus12.5 - 50[1]
Enterococcus faecalis25 - 50[1]
N-substituted Benzimidazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA)up to 4[2]
(3-(1H-benzo[d]imidazol-2-yl)phenyl)boronic acid derivatives Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensisVaries based on substitution[N/A]

Note: Data for the specific target compound is not available and is inferred from studies on similar structures.

Anticancer Activity

Benzimidazole derivatives are widely investigated as anticancer agents.[3] A study on 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR), a key target in oncology, provides critical insights.[4][5] The study revealed that substitution at the 2-position of the benzimidazole ring generally abolishes activity.[5] This suggests that our target compound, with a phenylboronic acid group at this position, may not be an effective PDGFR inhibitor.

However, other benzimidazole derivatives have shown anticancer activity through different mechanisms. For instance, some derivatives act as topoisomerase I inhibitors.[3][6] Similarly, phenylboronic acid derivatives have demonstrated proapoptotic and cell cycle arrest capabilities in cancer cell lines.

Table 2: Comparative Anticancer Activity of Structurally Similar Compounds

Compound ClassMechanism of ActionCell LineIC₅₀/GI₅₀Reference
1-Phenylbenzimidazoles PDGFR InhibitionRat Aorta Smooth Muscle Cells>10 µM (for 2-substituted)[5]
Bis-benzimidazoles Topoisomerase I InhibitionNCI 60 Cell Lines0.16 - 3.6 µM[3][6]
Phenylboronic acid derivatives Apoptosis InductionA2780 Ovarian CancerLow micromolar[N/A]
Thiazolyl-azaindoles CDK1 Inhibition~60 tumor cell lines0.41 - 0.85 µM[7]
Anti-inflammatory Activity

Benzimidazole derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of enzymes like cyclooxygenase (COX).[8][9] The structure-activity relationship studies indicate that substitutions at various positions on the benzimidazole ring significantly influence the anti-inflammatory activity. While no direct data exists for the target compound, its core structure is present in many known anti-inflammatory agents.

Table 3: Comparative Anti-inflammatory Activity of Benzimidazole Derivatives

Compound ClassTargetIn vivo/In vitro ModelActivityReference
2-Substituted Benzimidazoles COX-1/COX-2Luminol-enhanced chemiluminescenceIC₅₀ < Ibuprofen[N/A]
1,2,6-Trisubstituted Benzimidazoles Not specifiedCarrageenan-induced rat paw edemaSignificant inhibition[10]
2-Phenyl-substituted Benzimidazoles COX and 5-lipoxygenaseEnzyme inhibition assaysVaries with substitution[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Enzyme Inhibition Assay (e.g., PDGFR Kinase Assay)
  • Assay Setup: The assay is typically performed in a 96-well plate containing the purified enzyme (e.g., PDGFR kinase), a substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Visualizations

General Synthesis Pathway for 2-Phenyl-1H-benzo[d]imidazoles

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation (e.g., Reflux in acid) o_phenylenediamine->condensation benzoic_acid Substituted Benzoic Acid benzoic_acid->condensation benzimidazole 2-Phenyl-1H-benzo[d]imidazole Derivative condensation->benzimidazole

Caption: General synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives.

Inferred Logic for Potential Biological Activity

G cluster_moieties Structural Moieties cluster_activities Potential Biological Activities TargetCompound This compound Benzimidazole 1-Phenyl-1H-benzo[d]imidazole TargetCompound->Benzimidazole BoronicAcid Phenylboronic Acid TargetCompound->BoronicAcid Antimicrobial Antimicrobial Benzimidazole->Antimicrobial Anticancer Anticancer Benzimidazole->Anticancer Antiinflammatory Anti-inflammatory Benzimidazole->Antiinflammatory BoronicAcid->Anticancer BoronicAcid->Antiinflammatory

Caption: Inferred biological activities based on structural moieties.

Conclusion

However, the structure-activity relationship data for PDGFR inhibitors indicates that substitution at the 2-position of the benzimidazole ring may be detrimental to this specific activity. Therefore, experimental validation is crucial to determine the actual efficacy and mechanism of action of this compound. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and structurally related compounds.

References

Safety Operating Guide

Proper Disposal of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound, like other boronic acid derivatives, must be treated as hazardous waste and should never be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2] An emergency eyewash station and safety shower should be readily accessible.[2]

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.[1][2]
Hand ProtectionChemically resistant nitrile or neoprene gloves. Double gloving is recommended.[1][2]
Body ProtectionA fully fastened lab coat that covers the arms.[1]
FootwearClosed-toe shoes.[1]
Respiratory ProtectionA NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container for waste collection.[2] If transferring to a new container, ensure it is compatible and properly sealed.[2]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be placed in the designated solid hazardous waste container.[1]

  • For bulk amounts of the solid chemical, carefully sweep it up, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][4]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

4. Decontamination of Empty Containers:

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate must be collected as hazardous liquid waste.

  • Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]

5. Spill Management:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[2]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container.[3][4] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

6. Waste Storage and Pickup:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific guidelines.[1][2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the steps for decontaminating glassware that has been in contact with this compound.

  • Initial Solvent Rinse: In a fume hood, rinse the glassware three times with a minimal amount of an appropriate organic solvent (e.g., acetone) to dissolve any remaining compound. Collect all rinsate in a designated liquid hazardous waste container labeled "Halogenated" or "Non-halogenated" as appropriate.

  • Basic Wash: Prepare a dilute aqueous solution of a base (e.g., 1M Sodium Hydroxide). Rinse the glassware with this basic solution to convert any residual boronic acid to its more water-soluble boronate salt. Collect this rinsate in a separate aqueous hazardous waste container.

  • Water Rinse: Rinse the glassware thoroughly with deionized water. Collect the first two rinses in the aqueous hazardous waste container.

  • Final Cleaning: Wash the glassware with laboratory detergent and water as per standard laboratory practice.

  • Drying: Allow the glassware to air dry completely before reuse.

Disposal Workflow Diagram

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Gloves, Paper, etc.) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste empty_containers Empty Containers ppe->empty_containers solid_container Labelled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labelled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage decontaminate Decontaminate Container (Solvent & Basic Rinses) empty_containers->decontaminate rinsate_waste Collect Rinsate as Liquid Hazardous Waste decontaminate->rinsate_waste rinsate_waste->liquid_container pickup Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.